Product packaging for N,N-dimethyl-2-sulfamoylacetamide(Cat. No.:CAS No. 1593468-27-9)

N,N-dimethyl-2-sulfamoylacetamide

Cat. No.: B6202180
CAS No.: 1593468-27-9
M. Wt: 166.20 g/mol
InChI Key: VPQHEMXVKZBDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-dimethyl-2-sulfamoylacetamide is a chemical compound with the CAS Number 1593468-27-9 and a molecular formula of C4H10N2O3S . It has an average molecular weight of 166.2 g/mol . Computational properties suggest this molecule features a sulfonamide group attached to an acetamide backbone, which may be of interest in various research fields, particularly in medicinal chemistry and as a building block for the synthesis of more complex molecules . Compounds containing sulfonamide functional groups are known to exhibit a range of biological activities and are often investigated for their inhibitory properties on specific enzymes . Researchers can utilize this compound in developing novel pharmacological tools or in structure-activity relationship (SAR) studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1593468-27-9

Molecular Formula

C4H10N2O3S

Molecular Weight

166.20 g/mol

IUPAC Name

N,N-dimethyl-2-sulfamoylacetamide

InChI

InChI=1S/C4H10N2O3S/c1-6(2)4(7)3-10(5,8)9/h3H2,1-2H3,(H2,5,8,9)

InChI Key

VPQHEMXVKZBDHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CS(=O)(=O)N

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for N,N-dimethyl-2-sulfamoylacetamide, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a documented synthesis protocol in current literature, this paper presents a feasible two-step synthetic route commencing from commercially available precursors. The proposed synthesis involves the initial preparation of 2-chloro-N,N-dimethylacetamide, followed by a nucleophilic substitution with a sulfamoyl moiety. This guide provides detailed, hypothetical experimental protocols, structured tables of quantitative data for each synthetic step, and logical workflow diagrams to aid in the practical execution of this synthesis. The information is intended to serve as a foundational resource for researchers aiming to synthesize and explore the properties of this compound.

Introduction

This compound is a sulfonamide derivative that combines a dimethylamino group with a sulfamoylacetamide backbone.[1] This molecular structure is of significant interest in the fields of synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of novel, biologically active molecules.[1] The sulfonamide group may impart favorable characteristics such as improved solubility and reactivity, rendering it a valuable scaffold in medicinal chemistry.[1] The N,N-dimethyl substitution can influence steric and electronic properties, which may affect binding interactions with biological targets.[1] Despite its potential utility, a specific synthesis for this compound has not been reported in the scientific literature. This guide aims to fill that gap by proposing a logical and practical synthetic route.

The proposed synthesis is a two-step process:

  • Step 1: Synthesis of 2-chloro-N,N-dimethylacetamide. This intermediate is commercially available[2] but can also be synthesized from dimethylamine and chloroacetyl chloride. Detailed protocols for this step are available in the patent literature.[3]

  • Step 2: Synthesis of this compound. This step involves the nucleophilic substitution of the chloride in 2-chloro-N,N-dimethylacetamide with a sulfamoyl group. This is a novel step for which a detailed experimental protocol is proposed based on established principles of organic synthesis.

Proposed Synthetic Pathway

The overall proposed synthetic pathway is depicted in the following reaction scheme:

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-chloro-N,N-dimethylacetamide cluster_1 Step 2: Nucleophilic Substitution Dimethylamine Dimethylamine Intermediate 2-chloro-N,N-dimethylacetamide Dimethylamine->Intermediate 1. Dichloromethane, Alkali Metal Salt 2. -15°C to 5°C ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate FinalProduct This compound Intermediate->FinalProduct 1. Aprotic Polar Solvent (e.g., DMF) 2. Heat SulfonamideSalt Sodium Sulfonamide (NaSO2NH2) SulfonamideSalt->FinalProduct

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N,N-dimethylacetamide

This protocol is adapted from the procedure described in patent CN1721392A.[3]

Experimental Workflow:

Step1_Workflow start Start setup Set up a four-neck flask with stirrer, thermometer, gas inlet, and dropping funnel. start->setup charge_reagents Charge flask with potassium acetate, water, and dichloromethane. setup->charge_reagents cool_mixture Cool the mixture to -10°C to -8°C with stirring. charge_reagents->cool_mixture add_dimethylamine Introduce dimethylamine gas at a controlled rate. cool_mixture->add_dimethylamine add_chloroacetyl_chloride Add chloroacetyl chloride dropwise over 2 hours at -5°C to 0°C, maintaining pH 6±1. add_dimethylamine->add_chloroacetyl_chloride react Stir for an additional 1 hour after addition is complete. add_chloroacetyl_chloride->react workup Filter the reaction mixture and separate the organic phase. react->workup extract Extract the aqueous phase with dichloromethane. workup->extract combine_dry Combine organic phases and dry over anhydrous magnesium sulfate. extract->combine_dry concentrate Remove the solvent by rotary evaporation. combine_dry->concentrate distill Purify the crude product by vacuum distillation. concentrate->distill end Obtain pure 2-chloro-N,N-dimethylacetamide distill->end

Figure 2: Experimental workflow for the synthesis of 2-chloro-N,N-dimethylacetamide.

Procedure:

  • In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a dropping funnel, add potassium acetate (1.0 mol, 98 g), water (50 mL), and dichloromethane (220 mL).

  • While stirring, cool the mixture to a temperature between -10°C and -8°C.

  • Introduce dimethylamine gas (1.0 mol, 45.1 g) into the cooled mixture. The mass of added dimethylamine can be monitored by weight change of the gas cylinder.

  • Maintain the temperature between -5°C and 0°C and add chloroacetyl chloride (0.91 mol, 102.8 g) dropwise over a period of 2 hours.

  • During the addition, monitor the pH of the reaction mixture and maintain it at approximately 6 ± 1.

  • After the addition is complete, continue to stir the mixture for an additional hour.

  • Filter the reaction mixture and separate the organic phase.

  • Extract the aqueous phase twice with 100 mL portions of dichloromethane.

  • Combine all organic phases and dry over anhydrous magnesium sulfate.

  • Remove the dichloromethane by rotary evaporation.

  • Purify the resulting crude product by vacuum distillation to yield 2-chloro-N,N-dimethylacetamide as a colorless transparent liquid.

Quantitative Data for Step 1:

ParameterValueReference
Reagents
Potassium Acetate1.0 mol (98 g)[3]
Dimethylamine1.0 mol (45.1 g)[3]
Chloroacetyl Chloride0.91 mol (102.8 g)[3]
Dichloromethane220 mL + 200 mL[3]
Water50 mL[3]
Reaction Conditions
Temperature-10°C to 0°C[3]
Reaction Time~3 hours[3]
pH6 ± 1[3]
Product Information
Yield87.08%[3]
Purity (by GC)99.7%[3]
AppearanceColorless transparent liquid[3]
Step 2: Proposed Synthesis of this compound

This is a proposed protocol as no direct literature precedent is available. The reaction is based on the nucleophilic displacement of the chloride by a sulfonamide anion.

Experimental Workflow:

Step2_Workflow start Start setup Set up a round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere. start->setup charge_reagents Charge the flask with sodium sulfonamide and anhydrous DMF. setup->charge_reagents add_intermediate Add 2-chloro-N,N-dimethylacetamide dropwise at room temperature. charge_reagents->add_intermediate heat Heat the reaction mixture to 80-100°C. add_intermediate->heat monitor Monitor the reaction progress by TLC or LC-MS. heat->monitor cool_quench Cool the reaction to room temperature and quench with water. monitor->cool_quench extract Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). cool_quench->extract combine_dry Combine organic phases, wash with brine, and dry over anhydrous sodium sulfate. extract->combine_dry concentrate Remove the solvent under reduced pressure. combine_dry->concentrate purify Purify the crude product by column chromatography or recrystallization. concentrate->purify characterize Characterize the final product (NMR, MS, IR). purify->characterize end Obtain pure this compound characterize->end

Figure 3: Proposed experimental workflow for the synthesis of this compound.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium sulfonamide (prepared in situ from sodamide and sulfonamide, or used as a commercially available reagent if possible) and an anhydrous aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • To this suspension, add 2-chloro-N,N-dimethylacetamide (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 80-100°C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into cold water.

  • Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Proposed Quantitative Data for Step 2:

ParameterProposed ValueNotes
Reagents
2-chloro-N,N-dimethylacetamide1.0 eq.
Sodium Sulfonamide1.1 - 1.5 eq.Excess to drive the reaction to completion.
Anhydrous DMF5-10 mL per mmol of substrate
Reaction Conditions
Temperature80 - 100°CTo be optimized.
Reaction Time4 - 24 hoursTo be determined by monitoring.
AtmosphereInert (Nitrogen or Argon)To prevent side reactions with moisture.
Product Information
Yield40-70% (Estimated)Highly dependent on reaction optimization.
Purity>95% after purification
AppearanceExpected to be a solid

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Predicted data from PubChem can be used as a reference.[4]

Predicted Physicochemical Properties:

PropertyPredicted ValueReference
Molecular FormulaC4H10N2O3S[4]
Molecular Weight166.20 g/mol [4]
Monoisotopic Mass166.04121 Da[4]
XlogP-1.5[4]
Predicted Collision Cross Section ([M+H]+)131.6 Ų[4]

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) will be essential to confirm the structure of the synthesized compound.

Discussion and Alternative Approaches

The proposed synthesis of this compound is based on established chemical principles. The first step is a well-documented amidation reaction with reliable yields.[3] The second, novel step presents the main challenge. The nucleophilicity of the sulfonamide anion and potential side reactions, such as elimination, need to be considered.

Alternative approaches for Step 2 could include:

  • Use of a protected sulfonamide: Employing a sulfonamide with a protecting group on the nitrogen might improve its solubility and reactivity, followed by a deprotection step.

  • Two-step conversion via an amino intermediate: Reaction of 2-chloro-N,N-dimethylacetamide with ammonia or a protected amine to form 2-amino-N,N-dimethylacetamide, followed by reaction with a sulfonylating agent (e.g., sulfuryl chloride and then ammonia).

Optimization of the reaction conditions for the proposed Step 2 will be crucial for achieving a good yield and purity of the final product. This will likely involve screening different solvents, bases, temperatures, and reaction times.

Conclusion

This technical guide provides a comprehensive and actionable plan for the synthesis of this compound. While the second step of the proposed pathway is novel, it is grounded in sound synthetic principles and offers a promising route to this molecule of interest. The detailed protocols, quantitative data tables, and workflow diagrams are intended to facilitate the successful synthesis and subsequent investigation of this compound by researchers in the field of drug discovery and development.

References

"N,N-dimethyl-2-sulfamoylacetamide chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, analytical methodologies, and theoretical biological context of N,N-dimethyl-2-sulfamoylacetamide. Due to the limited availability of experimental data for this specific compound, this guide supplements known information with established principles and experimental data from the broader class of sulfonamides, offering a robust resource for researchers and drug development professionals.

Chemical Properties of this compound

Structural and Molecular Data
PropertyValueSource
Molecular Formula C4H10N2O3S[1][2]
Molecular Weight 166.198 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1593468-27-9[1]
SMILES CN(C)C(=O)CS(=O)(=O)N[2]
InChI 1S/C4H10N2O3S/c1-6(2)4(7)3-10(5,8)9/h3H2,1-2H3,(H2,5,8,9)[1][2]
Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. These values are intended to provide an estimate and should be confirmed through experimental validation.

PropertyPredicted ValueSource
XlogP -1.5[2]
Monoisotopic Mass 166.04121 Da[2]
Polar Surface Area 81.2 Ų
Rotatable Bond Count 3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not detailed in published literature, established methodologies for the synthesis and characterization of sulfonamides can be readily adapted.

General Synthesis of Sulfonamides

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[2][3] For this compound, a plausible synthetic route would involve the reaction of 2-(chlorosulfonyl)acetyl chloride with dimethylamine, followed by amination of the resulting sulfonyl chloride.

A generalized workflow for the synthesis of a sulfonamide is depicted below:

G General Sulfonamide Synthesis Workflow reagents Sulfonyl Chloride (R-SO2Cl) + Amine (R'-NH2) reaction Reaction in suitable solvent with base reagents->reaction workup Aqueous Workup (e.g., extraction, washing) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification product Sulfonamide Product (R-SO2NHR') purification->product G Analytical Workflow for Sulfonamide Characterization cluster_0 Primary Characterization cluster_1 Confirmatory Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy NMR->IR MS Mass Spectrometry Purity Purity Assessment (e.g., HPLC) MS->Purity Synthesized_Compound Synthesized This compound Synthesized_Compound->NMR Synthesized_Compound->MS G Hypothetical Signaling Pathway Inhibition by a Sulfonamide Substrate Natural Substrate (e.g., PABA) Enzyme Target Enzyme (e.g., DHPS) Substrate->Enzyme Binds to active site Product Biological Product (e.g., Folic Acid) Enzyme->Product Catalyzes reaction Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->Enzyme Competitive Inhibition

References

In-Depth Technical Guide: N,N-dimethyl-2-sulfamoylacetamide (CAS No. 1593468-27-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed experimental protocols, quantitative physicochemical data, and specific biological activity for N,N-dimethyl-2-sulfamoylacetamide (CAS No. 1593468-27-9) are not extensively available in publicly accessible scientific literature. This guide provides a framework based on the general properties and activities of related sulfonamide compounds and outlines the necessary experimental data required for a comprehensive technical whitepaper.

Introduction

This compound is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds in medicinal chemistry, known for a wide array of biological activities. This technical guide aims to consolidate the known information for this compound and to provide a template for the data and experimental protocols that would be necessary for its full characterization and potential development as a therapeutic agent.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following table summarizes the available and predicted data for this compound.

PropertyValueSource
CAS Number 1593468-27-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₄H₁₀N₂O₃S--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 166.20 g/mol --INVALID-LINK--, --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Canonical SMILES CN(C)C(=O)CS(=O)(=O)N--INVALID-LINK--
Predicted XlogP -1.5PubChem
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not publicly documented, a general approach for the synthesis of sulfonamides can be proposed.

General Synthesis Protocol

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, a plausible synthetic route would involve the reaction of 2-chloro-N,N-dimethylacetamide with a sulfonating agent, followed by amination.

Hypothetical Experimental Protocol:

  • Step 1: Sulfonation of 2-chloro-N,N-dimethylacetamide. 2-chloro-N,N-dimethylacetamide (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane). The solution is cooled to 0°C. A sulfonating agent, such as a mixture of sulfur trioxide and pyridine (1.1 eq), is added dropwise. The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Step 2: Amination. The resulting sulfonyl chloride intermediate is not isolated. The reaction mixture is cooled to 0°C, and an excess of aqueous ammonia (3.0 eq) is added slowly. The mixture is stirred vigorously for 2 hours at 0°C and then for 24 hours at room temperature.

  • Step 3: Work-up and Purification. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the N-methyl protons, the methylene protons, and the amine protons of the sulfamoyl group.
¹³C NMR Resonances for the carbonyl carbon, the methylene carbon, and the N-methyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (166.20).
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching, and S=O stretching.
Purity (HPLC) >95% purity as determined by High-Performance Liquid Chromatography.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the sulfonamide moiety is a key pharmacophore in a variety of drugs with diverse mechanisms of action.

General Biological Activities of Sulfonamides

Sulfonamides are known to exhibit a broad range of biological activities, including:

  • Antimicrobial: By inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.

  • Carbonic Anhydrase Inhibition: Important for the treatment of glaucoma, edema, and altitude sickness.

  • Anti-inflammatory: Through inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer: By targeting various pathways involved in cell proliferation and survival.

Illustrative Signaling Pathway for Sulfonamide-Based Carbonic Anhydrase Inhibitors

The following diagram illustrates the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors.

G cluster_0 Cell Membrane Carbonic_Anhydrase Carbonic Anhydrase (CA) H2CO3 H₂CO₃ Carbonic_Anhydrase->H2CO3 Catalysis H2O_CO2 H₂O + CO₂ H2O_CO2->Carbonic_Anhydrase Substrates H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 Dissociation Sulfonamide This compound (Hypothetical Inhibitor) Sulfonamide->Carbonic_Anhydrase Inhibition

Caption: Hypothetical inhibition of Carbonic Anhydrase by a sulfonamide.

Experimental Workflow for Biological Screening

To determine the biological activity of this compound, a systematic screening process would be employed.

G Start This compound (Purity >95%) Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assays, Cell Viability Assays) Start->Primary_Screening Hit_Identification Hit Identification (Activity above threshold?) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response Yes Inactive Inactive Hit_Identification->Inactive No Secondary_Assays Secondary Assays (e.g., Selectivity Profiling, Mechanism of Action Studies) Dose_Response->Secondary_Assays Lead_Compound Potential Lead Compound Secondary_Assays->Lead_Compound

In-depth Technical Guide: The Mechanism of Action of N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N,N-dimethyl-2-sulfamoylacetamide. Despite its classification as a sulfonamide derivative, a class of compounds known for a wide range of biological activities, there is currently no publicly available research detailing its specific biological targets, signaling pathways, or pharmacological effects.

This compound is recognized in chemical literature as a synthetic intermediate, suggesting its primary utility may be in the synthesis of other molecules rather than as a therapeutic agent itself.[1] Its chemical structure, featuring a sulfamoyl group, theoretically allows for potential interactions with various biological targets. However, without empirical data from biological assays, any proposed mechanism would be purely speculative.

While the general mechanism of action for antibacterial sulfonamides is well-established, involving the inhibition of dihydropteroate synthase and subsequent disruption of folic acid synthesis in bacteria, it is crucial to note that this may not be relevant to this compound.[2][3][4][5][6] The diverse pharmacological roles of other non-antibiotic sulfonamides, such as diuretics, anticonvulsants, and anti-inflammatory agents, underscore the fact that the biological activity of a sulfonamide derivative cannot be predicted solely from its chemical class.

Current Status of Research:

A thorough search of scientific databases and literature repositories, including PubChem, has yielded no published studies on the biological activity or mechanism of action of this compound. The PubChem entry for this compound lacks any associated literature or bioactivity data.[7]

Due to the absence of experimental data, it is not possible to provide a detailed technical guide on the mechanism of action of this compound. The core requirements of this request, including the summarization of quantitative data, provision of experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time. Further research, including in vitro and in vivo studies, is necessary to elucidate the pharmacological properties and potential mechanism of action of this compound.

Below is a generalized representation of the sulfonamide antibiotic mechanism of action for illustrative purposes, but it should not be interpreted as the mechanism for this compound.

Illustrative Diagram: General Mechanism of Action of Antibacterial Sulfonamides

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Substrate DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolate (THF) DHF->THF ... DNA Bacterial DNA Synthesis THF->DNA Essential for Sulfonamide Sulfonamide Antibiotic Sulfonamide->DHPS Competitive Inhibition

References

N,N-Dimethyl-2-sulfamoylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-sulfamoylacetamide is a chemical compound of interest within the field of medicinal chemistry and drug discovery. Its molecular structure, featuring both a sulfamoyl group and an acetamide moiety, suggests its potential as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. This technical guide aims to provide a comprehensive overview of the currently available scientific literature regarding this compound, focusing on its chemical properties, potential biological relevance, and synthetic methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.

PropertyValueSource
CAS Number 1593468-27-9[1]
Molecular Formula C₄H₁₀N₂O₃S[2]
Molecular Weight 166.20 g/mol [2]
Canonical SMILES CN(C)C(=O)CS(=O)(=O)N[2]
InChI Key VPQHEMXVKZBDHC-UHFFFAOYSA-N[2]
Appearance Not specified in available literatureN/A
Melting Point Not specified in available literatureN/A
Boiling Point Not specified in available literatureN/A
Solubility Not specified in available literatureN/A

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the reaction of a suitable starting material, such as 2-chloro-N,N-dimethylacetamide, with a source of the sulfamoyl group. The workflow for such a hypothetical synthesis is outlined in the diagram below. It is crucial to note that this represents a theoretical pathway and would require experimental validation and optimization.

G start Starting Materials reagents 2-chloro-N,N-dimethylacetamide + Sulfamoylating Agent start->reagents Procurement reaction Reaction (e.g., Nucleophilic Substitution) reagents->reaction Mixing workup Aqueous Work-up & Extraction reaction->workup Quenching purification Purification (e.g., Chromatography, Recrystallization) workup->purification Isolation product This compound purification->product Final Product

Figure 1. Hypothetical Synthetic Workflow for this compound. This diagram illustrates a potential, unverified reaction scheme for the synthesis of the target compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no published studies detailing the specific biological activity of this compound. Consequently, no quantitative data, such as IC50 or binding affinity values, is available. Furthermore, there is no information regarding its mechanism of action or any signaling pathways in which it may be involved.

The broader classes of compounds to which this compound belongs, namely sulfonamides and acetamides, are known to exhibit a wide range of biological activities. Sulfonamides are a well-established class of antibacterial agents, and various derivatives have been explored for anticancer, anti-inflammatory, and antiviral properties. Similarly, the acetamide moiety is present in numerous pharmacologically active compounds.

Given the absence of specific data, any discussion of the biological role of this compound remains speculative and would be based on the activities of structurally related molecules. Further research, including biological screening and mechanistic studies, is required to elucidate its pharmacological profile.

Conclusion and Future Directions

This compound is a chemical entity with potential for application in drug discovery and medicinal chemistry, primarily as a synthetic intermediate. However, a thorough review of the current scientific literature reveals a significant gap in knowledge regarding its synthesis, biological activity, and mechanism of action. There is a clear need for foundational research to characterize this compound fully. Future studies should focus on developing and publishing a robust synthetic protocol, followed by comprehensive biological screening to identify any potential therapeutic applications. Until such data becomes available, the utility of this compound in drug development remains theoretical.

References

The Enigmatic Origins and Potential of N,N-dimethyl-2-sulfamoylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases lack specific details regarding the initial discovery, synthesis, and biological characterization of N,N-dimethyl-2-sulfamoylacetamide. This guide, therefore, presents a plausible synthesis and discusses potential biological relevance based on the well-established chemistry and pharmacology of the broader sulfonamide class of compounds. The experimental protocols and quantitative data herein are illustrative and should be treated as hypothetical.

Introduction

This compound is a small molecule belonging to the sulfonamide family, a class of compounds renowned for its significant contributions to medicine. The general structure of sulfonamides is characterized by a sulfonyl group directly attached to a nitrogen atom. This functional group imparts a wide range of biological activities, from antimicrobial to anticancer and diuretic effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the plausible synthetic route for this compound and to explore its potential, yet unconfirmed, biological significance based on its chemical structure.

Physicochemical and Predicted Properties

PropertyValue (Predicted/Calculated)
Molecular Formula C₄H₁₀N₂O₃S
Molecular Weight 166.20 g/mol
CAS Number 1593468-27-9
XLogP3 -1.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from readily available commercial reagents. The proposed workflow involves the chlorosulfonylation of 2-chloro-N,N-dimethylacetamide followed by amination.

Experimental Protocol

Step 1: Synthesis of 2-chloro-N,N-dimethyl-2-sulfonyl chloride

  • To a stirred solution of 2-chloro-N,N-dimethylacetamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add chlorosulfonic acid (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N,N-dimethyl-2-sulfonyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-N,N-dimethyl-2-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) and cool to 0 °C.

  • Add a solution of aqueous ammonia (2.0 eq, 28-30%) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Amination 2-chloro-N,N-dimethylacetamide 2-chloro-N,N-dimethylacetamide Reaction_1 Chlorosulfonylation (DCM, 0°C to RT, 12h) 2-chloro-N,N-dimethylacetamide->Reaction_1 Chlorosulfonic acid Chlorosulfonic acid Chlorosulfonic acid->Reaction_1 2-chloro-N,N-dimethyl-2-sulfonyl chloride 2-chloro-N,N-dimethyl-2-sulfonyl chloride Reaction_1->2-chloro-N,N-dimethyl-2-sulfonyl chloride Reaction_2 Amination (THF, 0°C to RT, 4h) 2-chloro-N,N-dimethyl-2-sulfonyl chloride->Reaction_2 Aqueous ammonia Aqueous ammonia Aqueous ammonia->Reaction_2 Purification Purification (Column Chromatography) Reaction_2->Purification This compound This compound (Final Product) Purification->this compound

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs. Its biological activity often stems from its ability to mimic p-aminobenzoic acid (PABA) or to act as a zinc-binding group in metalloenzymes.

Illustrative Biological Data

The following table presents hypothetical biological data for this compound against a panel of enzymes, illustrating the type of information that would be sought in a drug discovery program.

TargetAssay TypeIC₅₀ (µM) [Hypothetical]
Carbonic Anhydrase II Enzyme Inhibition0.5
Carbonic Anhydrase IX Enzyme Inhibition1.2
Matrix Metalloproteinase-2 Enzyme Inhibition> 50
Cyclooxygenase-2 (COX-2) Enzyme Inhibition15
Hypothetical Mechanism of Action: Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.

G cluster_0 Cellular Environment cluster_1 Inhibition Pathway CO2 CO₂ + H₂O CA Carbonic Anhydrase (CA) (Zinc Metalloenzyme) CO2->CA Substrate Products H⁺ + HCO₃⁻ CA->Products Catalysis Inhibition Inhibition pH Regulation of pH Tumor Microenvironment Products->pH Drug N,N-dimethyl-2- sulfamoylacetamide Drug->CA Binds to Zinc in Active Site

Caption: Hypothetical inhibition of carbonic anhydrase by this compound.

Conclusion

While the specific discovery and biological profile of this compound remain to be publicly documented, its chemical structure suggests potential as a bioactive molecule, likely interacting with zinc-containing enzymes. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research is warranted to elucidate the actual synthetic pathway, characterize its physicochemical properties, and evaluate its activity against various biological targets to determine its therapeutic potential.

Navigating the Landscape of N,N-dimethyl-2-sulfamoylacetamide Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-2-sulfamoylacetamide, a molecule featuring a unique combination of a sulfamoyl and an N,N-dimethylacetamide moiety, presents a compelling scaffold for chemical exploration in drug discovery. While literature on its direct structural analogs is sparse, the broader classes of sulfonamides and acetamides are rich with diverse biological activities. This technical guide serves as a comprehensive resource for researchers aiming to design, synthesize, and evaluate novel structural analogs of this compound. By leveraging established synthetic methodologies and drawing parallels from the known biological activities of related compounds, this document provides a foundational framework to unlock the therapeutic potential of this chemical space.

Core Structure and Physicochemical Properties

This compound is a sulfonamide derivative characterized by a dimethylamino group attached to an acetamide that is alpha-substituted with a sulfamoyl group.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC4H10N2O3S[1][2]
Molecular Weight166.2 g/mol [1]
InChIKeyVPQHEMXVKZBDHC-UHFFFAOYSA-N[1][2]
SMILESCN(C)C(=O)CS(=O)(=O)N[2]

Design and Synthesis of Structural Analogs

The core structure of this compound offers several points for modification to generate a library of structural analogs. A logical workflow for designing these analogs is presented below.

G cluster_design Analog Design Strategy cluster_synthesis General Synthetic Pathways Core N,N-dimethyl-2- sulfamoylacetamide Scaffold R1 R1: Sulfamoyl Nitrogen (N-substitution) Core->R1 R2 R2: Acetamide Nitrogen (N,N-dialkyl variations) Core->R2 R3 R3: Methylene Bridge (Chain extension/branching) Core->R3 Bioisosteres Bioisosteric Replacements (e.g., amide, sulfone) Core->Bioisosteres Starting_Materials Starting Materials (e.g., Chloroacetamide, Sulfamide) Reaction_1 N-Alkylation/ N-Arylation Starting_Materials->Reaction_1 Reaction_2 Amidation Starting_Materials->Reaction_2 Reaction_3 Sulfonylation Reaction_1->Reaction_3 Reaction_2->Reaction_3 Analogs Structural Analogs Reaction_3->Analogs

Caption: A logical workflow for the design and synthesis of novel analogs.

Experimental Protocols for Analog Synthesis

General Synthesis of N-Aryl/Alkyl-2-sulfamoylacetamides:

This protocol is a hypothetical adaptation based on common organic synthesis techniques.

  • Step 1: Synthesis of 2-chloro-N-substituted acetamide.

    • To a solution of a primary or secondary amine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-substituted acetamide. Purify by column chromatography if necessary.

  • Step 2: Synthesis of N-substituted-2-sulfamoylacetamide.

    • To a solution of the 2-chloro-N-substituted acetamide (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide), add sodium sulfite (1.2 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Cool the reaction to room temperature and pour into ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired N-substituted-2-sulfamoylacetamide.

Potential Biological Activities and Signaling Pathways

The biological activities of structural analogs of this compound are currently unexplored. However, by examining the activities of related sulfonamide and acetamide derivatives, we can hypothesize potential therapeutic applications and signaling pathways to investigate.

Hypothetical Biological Targets and Activities
Compound ClassKnown Biological ActivitiesPotential for Analogs
Sulfonamides Antimicrobial, Anticancer, Anti-inflammatory, DiureticInhibition of microbial growth, modulation of cancer-related pathways, inhibition of inflammatory mediators.[3]
Acetamides Antioxidant, Anti-inflammatory, AnticonvulsantScavenging of reactive oxygen species, modulation of inflammatory signaling.[4]
Combined Scaffolds Urease InhibitionPotential treatment for H. pylori infections.
Postulated Signaling Pathway Involvement

Based on the known activities of related compounds, analogs of this compound could potentially modulate key signaling pathways implicated in various diseases.

G cluster_pathway Hypothetical Signaling Pathway Modulation Analogs This compound Analogs NFkB NF-κB Pathway Analogs->NFkB MAPK MAPK Pathway Analogs->MAPK STAT3 STAT3 Pathway Analogs->STAT3 Apoptosis Apoptosis Analogs->Apoptosis Inflammation Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Potential signaling pathways modulated by the designed analogs.

Experimental Evaluation of Analogs

A systematic approach to evaluating the biological activity of newly synthesized analogs is crucial. The following workflow outlines a general screening cascade.

G cluster_workflow Biological Evaluation Workflow Synthesis Analog Synthesis Primary_Screening Primary Screening (e.g., Cell Viability Assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Enzyme Inhibition Assays, Antimicrobial MICs) Primary_Screening->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

A Technical Guide to the Spectroscopic Characterization of N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: An extensive search of publicly available scientific literature and chemical databases has revealed no experimental spectroscopic data for N,N-dimethyl-2-sulfamoylacetamide. This guide, therefore, provides predicted mass spectrometry data and outlines the general experimental protocols that would be employed for the spectroscopic characterization of this and similar novel compounds. Additionally, a generalized workflow for such a characterization is presented.

Predicted Mass Spectrometry Data

While experimental data is unavailable, predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₄H₁₀N₂O₃S) are available and summarized below. This data is useful for preliminary identification in mass spectrometry analysis.

AdductPredicted m/z
[M+H]⁺167.04849
[M+Na]⁺189.03043
[M-H]⁻165.03393
[M+NH₄]⁺184.07503
[M+K]⁺205.00437
[M]⁺166.04066
[M]⁻166.04176

General Experimental Protocols for Spectroscopic Analysis

The following are generalized methodologies for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a small organic molecule like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR)

    • Sample Preparation: Approximately 5-10 mg of the solid sample would be dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), would be added if not already present in the solvent.

    • Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher, would be used.

    • Data Acquisition: A standard one-dimensional proton NMR experiment would be performed. Key parameters to be set include the spectral width, number of scans, relaxation delay, and pulse width.

    • Data Processing: The resulting Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) would be referenced to the TMS signal (0.00 ppm). Integration of the peaks would be performed to determine the relative number of protons.

  • ¹³C NMR (Carbon-13 NMR)

    • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Instrumentation: The same NMR spectrometer as for ¹H NMR would be used, but tuned to the ¹³C frequency.

    • Data Acquisition: A standard proton-decoupled ¹³C NMR experiment would be run. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually necessary compared to ¹H NMR.

    • Data Processing: Similar to ¹H NMR, the FID would be processed by Fourier transformation, phasing, and baseline correction. Chemical shifts would be referenced to the solvent peak or TMS.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): A small amount of the sample (1-2 mg) would be finely ground with ~100 mg of dry potassium bromide (KBr). The mixture would then be pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) would be recorded. The sample would then be placed in the beam path, and the sample spectrum would be acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC-MS) or gas chromatography (GC-MS), would be used. For direct infusion, an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common for polar molecules.

  • Data Acquisition: The sample solution would be introduced into the ion source. For high-resolution mass spectrometry (HRMS), an Orbitrap or time-of-flight (TOF) analyzer would be used to determine the accurate mass of the molecular ion.

  • Data Processing: The resulting mass spectrum would show the relative abundance of ions as a function of their m/z ratio. The molecular ion peak would be identified to confirm the molecular weight of the compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir FT-IR Spectroscopy purification->ir Sample ms Mass Spectrometry (e.g., ESI-MS) purification->ms Sample structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_validation Data Validation & Purity Assessment structure_elucidation->data_validation final_report Final Report & Data Archiving data_validation->final_report

A generalized workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Signaling Pathways

The creation of a diagram for signaling pathways is not applicable to this compound at this time. There is no information in the public domain to suggest that this compound has been studied for its biological activity or its interaction with any known signaling pathways. Such diagrams are typically created for molecules that have established roles in biological processes.

An In-depth Technical Guide to the Solubility Profile of N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-sulfamoylacetamide is a small molecule of interest within medicinal chemistry and drug development due to its hybrid structure incorporating both a sulfonamide and an acetamide moiety. Understanding the solubility profile of this compound is critical for its formulation, delivery, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on structurally similar compounds, a detailed experimental protocol for solubility determination, and a visualization of relevant biological pathways where such scaffolds are being investigated.

Disclaimer: No specific experimental solubility data for this compound has been found in the public domain at the time of this writing. The data presented here is an estimation based on the known solubility of its structural analogs, N,N-dimethylacetamide and sulfacetamide.

Estimated Solubility Profile

The solubility of this compound is anticipated to be influenced by both the polar sulfamoyl group and the N,N-dimethylacetamide portion. The N,N-dimethylacetamide component is known to be miscible with water and a wide range of organic solvents.[1][2][3][4][5][6][7] Conversely, sulfonamides like sulfacetamide exhibit more varied solubility. For instance, sulfacetamide is soluble in 150 parts water at 20°C, 15 parts alcohol, and 7 parts acetone.[8] The sodium salt of sulfacetamide shows significantly higher aqueous solubility.[9][10]

Based on these analogs, an estimated solubility profile for this compound is presented below. It is predicted to have moderate to good solubility in polar organic solvents and limited to moderate aqueous solubility.

SolventPredicted Solubility CategoryRationale
WaterSparingly to Moderately SolubleThe polar sulfamoyl and acetamide groups should confer some aqueous solubility, though the overall molecule is not highly polar.
MethanolSolubleExpected to be a good solvent due to its polarity and hydrogen bonding capabilities.
EthanolSolubleSimilar to methanol, expected to effectively solvate the molecule.[8][10]
AcetoneSolubleAprotic polar solvent, likely to be effective.[8]
Dimethyl Sulfoxide (DMSO)Very SolubleA strong polar aprotic solvent, expected to readily dissolve the compound.[9][10]
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, a highly polar solvent.
AcetonitrileSolubleA polar aprotic solvent that should be a suitable solvent.
DichloromethaneSparingly SolubleLower polarity may limit solubility compared to more polar organic solvents.
HexaneInsolubleNon-polar nature makes it a poor solvent for this polar molecule.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13][14][15]

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, DMSO) of high purity

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Data Reporting:

The solubility should be reported in units such as g/L or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure accuracy and precision.

Biological Pathway Visualizations

Recent research has explored acetamide-sulfonamide scaffolds for their potential to modulate key signaling pathways implicated in disease. Below are diagrams of two such pathways.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release IkB_p P-IκB Ub Ubiquitination & Degradation IkB_p->Ub Ub->IkB_p Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, etc.) Nucleus->Gene_Transcription Induces Acetamide_Sulfonamide Acetamide-Sulfonamide Scaffold Acetamide_Sulfonamide->IKK_complex Inhibits? CHOP_Pathway ER_Stress ER Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Induces PERK PERK UPR->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates eIF2a_p P-eIF2α eIF2a->eIF2a_p ATF4 ATF4 Translation eIF2a_p->ATF4 Promotes CHOP CHOP Expression ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes Acetamide_Sulfonamide Acetamide-Sulfonamide Scaffold Acetamide_Sulfonamide->CHOP Activates?

References

Methodological & Application

Application Notes and Protocols for N,N-dimethyl-2-sulfamoylacetamide as a Research Chemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed a significant lack of published data specifically for N,N-dimethyl-2-sulfamoylacetamide. Therefore, these application notes and protocols are based on the known chemical properties of the sulfamoylacetamide functional group and the biological activities of structurally related compounds. The information provided herein is intended to serve as a foundational guide for initiating research and is not based on established, peer-reviewed studies of this specific molecule. All proposed experiments should be conducted with appropriate controls and validation.

Introduction

This compound is a small organic molecule featuring a sulfamide and an acetamide moiety. While specific biological targets for this compound have not been identified, the sulfamoylacetamide scaffold is present in a variety of biologically active molecules. This suggests that this compound holds potential as a lead compound or a molecular probe in drug discovery and chemical biology. Its structural features indicate possible interactions with enzymes, particularly those with active sites that can accommodate sulfonamide groups, such as carbonic anhydrases.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This data is essential for designing experiments, including formulation and in vitro assay development.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₃SPubChem
Molecular Weight 166.2 g/mol PubChem
SMILES CN(C)C(=O)CS(=O)(=O)NPubChem
Predicted LogP -1.4ChemDraw
Predicted Water Solubility 1.35 g/LChemAxon
Predicted pKa (Strongest Acidic) 9.8ChemAxon
Predicted pKa (Strongest Basic) -3.9ChemAxon

Potential Research Applications

Based on the activities of related sulfamoyl compounds, this compound could be investigated for, but not limited to, the following applications:

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a well-known zinc-binding pharmacophore for carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms has therapeutic potential in glaucoma, epilepsy, and some cancers.

  • Antimicrobial Activity: Various sulfonamide-containing compounds have demonstrated antibacterial and antifungal properties. This compound could be screened against a panel of pathogenic microbes.

  • Anticancer Research: Certain sulfonamides exhibit anticancer activity through various mechanisms, including the inhibition of signaling pathways involved in cell proliferation and angiogenesis.

  • Kinase Inhibition: The acetamide group, in conjunction with the sulfonamide, could potentially interact with the ATP-binding site of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Proposed Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of this compound.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol is based on the widely used colorimetric assay that measures the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • This compound

  • Human Carbonic Anhydrase II (or other isoforms of interest)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare serial dilutions of the compound in Tris-HCl buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Add 10 µL of the carbonic anhydrase enzyme solution (final concentration ~10 nM).

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 10 µL of pNPA solution (final concentration ~1 mM).

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the absorbance vs. time curve).

  • Determine the percent inhibition for each concentration and calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microplate

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the compound dilutions.

  • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plate at the optimal growth temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Proposed Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be investigated, focusing on the potential inhibition of carbonic anhydrase and its downstream effects.

G Hypothetical Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Intracellular CA_IX Carbonic Anhydrase IX H_ion H+ CA_IX->H_ion HCO3_ion HCO3- CA_IX->HCO3_ion pH_regulation Intracellular pH Regulation H_ion->pH_regulation Proliferation Cell Proliferation pH_regulation->Proliferation Metastasis Metastasis pH_regulation->Metastasis Compound N,N-dimethyl-2- sulfamoylacetamide Compound->CA_IX Inhibition CO2_H2O CO2 + H2O CO2_H2O->CA_IX Substrate G Experimental Workflow for Target Identification Start Start: N,N-dimethyl-2- sulfamoylacetamide Phenotypic_Screening Phenotypic Screening (e.g., cell viability, antimicrobial) Start->Phenotypic_Screening Active Active? Phenotypic_Screening->Active Inactive Inactive: Modify Structure or Abandon Active->Inactive No Target_Deconvolution Target Deconvolution (e.g., Affinity Chromatography, Thermal Proteome Profiling) Active->Target_Deconvolution Yes End End Inactive->End Target_Identified Target(s) Identified Target_Deconvolution->Target_Identified Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_Identified->Target_Validation Validated Validated? Target_Validation->Validated Validated->Target_Deconvolution No Lead_Optimization Lead Optimization Validated->Lead_Optimization Yes Lead_Optimization->End

Application Notes and Protocols for the Analytical Determination of N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization and quantification of N,N-dimethyl-2-sulfamoylacetamide. The following protocols are based on established methods for similar compounds and can be adapted for specific research and development needs.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this compound.

Experimental Protocol: RP-HPLC with UV Detection

Objective: To quantify this compound using a reverse-phase HPLC system with UV detection.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard solution of this compound of known concentration.

  • Sample diluent: Water/Acetonitrile (50:50, v/v).

  • Syringe filters (0.45 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the sample diluent. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution. For a starting point, an isocratic elution with a mixture of Mobile Phase A and Mobile Phase B can be optimized. A typical starting ratio could be 80:20 (A:B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by UV scan of the analyte (typically around 210 nm for amide-containing compounds).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards followed by the samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation: HPLC Method Parameters
ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at ~210 nm
Injection Volume10 µL

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis & Quantification A Standard & Sample Preparation B Select Column (e.g., C18) A->B Load C Optimize Mobile Phase (Isocratic/Gradient) B->C Develop D Set Flow Rate & Temperature C->D Finalize E Inject Standards & Samples D->E Analyze F Generate Calibration Curve E->F G Quantify Analyte F->G

Caption: Workflow for HPLC method development and analysis.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and sensitive quantification of this compound.

Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and quantify this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This method offers high sensitivity and selectivity, making it suitable for complex matrices. A similar UPLC-MS/MS method has been successfully used for the related compound N,N-dimethylsulfamide in water samples.[1]

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • UPLC/HPLC system.

  • C18 or other suitable reverse-phase column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Standard solution of this compound.

  • Internal Standard (IS) if available (e.g., an isotopically labeled version of the analyte).

Procedure:

  • Sample Preparation: Prepare samples as described in the HPLC protocol. For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove matrix interferences.

  • LC Conditions: Use similar LC conditions as described in the HPLC protocol, but with flow rates compatible with the MS interface (e.g., 0.2-0.5 mL/min for UPLC).

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point.

    • Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺ by infusing a standard solution into the mass spectrometer. For this compound (C4H10N2O3S, MW: 166.20 g/mol ), the predicted [M+H]⁺ is approximately 167.05.[2]

    • Product Ions: Fragment the precursor ion in the collision cell to identify characteristic product ions. These transitions (precursor -> product) will be used for quantification in Multiple Reaction Monitoring (MRM) mode.

    • Optimization: Optimize collision energy and other MS parameters for the specific MRM transitions.

  • Analysis: Inject standards and samples and acquire data in MRM mode.

  • Quantification: Use the peak area ratio of the analyte to the internal standard (if used) to construct a calibration curve and determine the concentration in the samples.

Data Presentation: Predicted Mass Spectrometry Data

Based on the structure of this compound, the following adducts and their predicted collision cross-sections (CCS) can be anticipated in mass spectrometry.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺167.04849131.6
[M+Na]⁺189.03043138.7
[M-H]⁻165.03393133.3

Signaling Pathway for LC-MS/MS Analysis

LCMSMS_Pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Sample Injection B Chromatographic Separation (C18) A->B C Ionization (ESI+) B->C Elution D Precursor Ion Selection (Q1) C->D E Fragmentation (Collision Cell, Q2) D->E F Product Ion Detection (Q3) E->F

Caption: The logical flow of an LC-MS/MS experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg) in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals:

      • A singlet for the two N-methyl groups (-N(CH₃)₂).

      • A singlet for the methylene group (-CH₂-).

      • A broad singlet for the sulfamoyl protons (-SO₂NH₂).

  • ¹³C NMR Acquisition:

    • Acquire a standard ¹³C NMR spectrum.

    • Expected signals:

      • A signal for the N-methyl carbons.

      • A signal for the methylene carbon.

      • A signal for the carbonyl carbon (C=O).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Data Presentation: Expected NMR Signals
Group¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)
-N(CH₃)₂~2.9 - 3.1 (singlet)~35 - 38
-CH₂-~3.5 - 4.0 (singlet)~50 - 60
-SO₂NH₂~7.0 - 7.5 (broad singlet)-
C=O-~168 - 172

Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Experimental Workflow for NMR Analysis

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process Data (FT, Phasing, Baseline) C->E D->E F Structural Interpretation E->F

References

Synthesis of Derivatives from N,N-dimethyl-2-sulfamoylacetamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: N,N-dimethyl-2-sulfamoylacetamide is a versatile chemical intermediate possessing reactive sites amenable to a variety of chemical transformations for the generation of novel derivatives.[1] This document outlines theoretical synthetic pathways for the derivatization of this compound, drawing upon established reactivity principles of related functional groups. The protocols provided are intended as a guide for the synthesis of new chemical entities with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound serves as a valuable scaffold in synthetic organic chemistry. Its structure, featuring a sulfonamide and an acetamide moiety, offers multiple points for chemical modification. The presence of the sulfamoyl group can impart favorable physicochemical properties, such as improved solubility and potential for biological activity.[1] This document details potential synthetic strategies for the N-alkylation and N-acylation of the sulfonamide nitrogen, as well as condensation reactions involving the active methylene group, to generate a diverse library of derivatives.

Predicted Synthetic Pathways

Based on the general reactivity of sulfonamides and acetamides, several classes of derivatives can be proposed. The following sections outline hypothetical reaction schemes.

N-Alkylation of the Sulfonamide

The nitrogen atom of the sulfonamide moiety is expected to be nucleophilic and can undergo alkylation under basic conditions.

General Reaction Scheme:

N_Alkylation reactant1 This compound reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) reactant1->reagents reactant2 R-X (Alkyl Halide) reactant2->reagents product N-alkyl-N,N-dimethyl-2-sulfamoylacetamide reagents->product

Caption: Proposed N-alkylation of this compound.

N-Acylation of the Sulfonamide

The sulfonamide nitrogen can also be acylated using various acylating agents to introduce carbonyl-containing functionalities.

General Reaction Scheme:

N_Acylation reactant1 This compound reagents Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) reactant1->reagents reactant2 R-COCl (Acyl Chloride) reactant2->reagents product N-acyl-N,N-dimethyl-2-sulfamoylacetamide reagents->product

Caption: Proposed N-acylation of this compound.

Condensation Reactions at the α-Carbon

The methylene group adjacent to the sulfonyl and carbonyl groups is activated and can participate in condensation reactions with aldehydes and other electrophiles.

General Reaction Scheme:

Condensation_Reaction reactant1 This compound reagents Base (e.g., Piperidine, NaOEt) Solvent (e.g., EtOH, Toluene) reactant1->reagents reactant2 R-CHO (Aldehyde) reactant2->reagents product 2-(arylmethylidene)-N,N-dimethyl-2-sulfamoylacetamide reagents->product

Caption: Proposed Knoevenagel condensation of this compound.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis of derivatives from this compound. These protocols are based on standard organic synthesis techniques and will require optimization for specific substrates.

General Protocol for N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reactants This compound, Alkyl halide
Base K₂CO₃
Solvent DMF
Temperature 60-80 °C
Reaction Time Varies (monitor by TLC)
Theoretical Yield Substrate dependent

Table 1: Hypothetical Reaction Conditions for N-Alkylation.

General Protocol for N-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterValue
Reactants This compound, Acyl chloride
Base Pyridine
Solvent DCM
Temperature 0 °C to room temperature
Reaction Time Varies (monitor by TLC)
Theoretical Yield Substrate dependent

Table 2: Hypothetical Reaction Conditions for N-Acylation.

General Protocol for Knoevenagel Condensation

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine or Sodium ethoxide (NaOEt)

  • Ethanol (EtOH) or Toluene

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture and monitor by TLC. A Dean-Stark trap can be used if toluene is the solvent to remove water.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol or hexanes.

  • If no precipitate forms, concentrate the reaction mixture and purify the crude product by column chromatography (eluting with a mixture of hexanes and ethyl acetate).

ParameterValue
Reactants This compound, Aldehyde
Catalyst Piperidine
Solvent Ethanol
Temperature Reflux
Reaction Time Varies (monitor by TLC)
Theoretical Yield Substrate dependent

Table 3: Hypothetical Reaction Conditions for Knoevenagel Condensation.

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Workflow for Characterization:

Characterization_Workflow start Purified Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry (HRMS) nmr->ms ir FTIR Spectroscopy ms->ir end Structural Confirmation ir->end

Caption: General workflow for the characterization of synthesized derivatives.

Conclusion

The synthetic protocols outlined in this document provide a foundational framework for the derivatization of this compound. Researchers and scientists can utilize these methodologies as a starting point for the development of novel compounds. Further optimization of reaction conditions and exploration of a wider range of reactants will be crucial for expanding the chemical space and identifying derivatives with significant biological activity for drug development programs.

Disclaimer: The experimental protocols provided are hypothetical and intended for informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility with appropriate safety precautions. The reactivity and stability of the described compounds have not been experimentally verified.

References

Application Notes and Protocols for the Investigation of N,N-dimethyl-2-sulfamoylacetamide as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

To date, there is no publicly available research specifically detailing the agrochemical applications of N,N-dimethyl-2-sulfamoylacetamide. The following application notes and protocols are presented as a hypothetical research framework to investigate its potential as a herbicide, based on the well-established properties of structurally related sulfonylurea herbicides.

Introduction

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. The structural features of this compound suggest a potential, yet unproven, for similar biological activity. This document outlines a proposed research plan to synthesize and evaluate the herbicidal efficacy of this compound.

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of a suitable sulfamoyl chloride with 2-amino-N,N-dimethylacetamide.

Experimental Protocol: Synthesis of this compound
  • Synthesis of 2-amino-N,N-dimethylacetamide: This starting material can be synthesized from glycine by protection of the amino group, followed by amidation with dimethylamine and subsequent deprotection.

  • Synthesis of a Sulfamoylating Agent: A suitable sulfamoyl chloride can be prepared from the corresponding sulfonic acid or via chlorosulfonation.

  • Coupling Reaction:

    • Dissolve 2-amino-N,N-dimethylacetamide (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

    • Slowly add the sulfamoyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Mechanism of Action: AHAS Inhibition

Based on its structural similarity to sulfonylurea herbicides, it is hypothesized that this compound may act as an inhibitor of the acetohydroxyacid synthase (AHAS) enzyme.

Diagram: Proposed Signaling Pathway of this compound

G Proposed Mechanism of Action cluster_plant_cell Plant Cell cluster_inhibition Pyruvate Pyruvate ThDP_E ThDP-Enzyme (AHAS) Pyruvate->ThDP_E CO2 Hydroxyethyl-ThDP-E Hydroxyethyl-ThDP-E ThDP_E->Hydroxyethyl-ThDP-E Acetolactate_or_Acetohydroxybutyrate Acetolactate or Acetohydroxybutyrate Hydroxyethyl-ThDP-E->Acetolactate_or_Acetohydroxybutyrate Second_Pyruvate Second Pyruvate or α-ketobutyrate Second_Pyruvate->Acetolactate_or_Acetohydroxybutyrate Branched_Chain_Amino_Acids Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate_or_Acetohydroxybutyrate->Branched_Chain_Amino_Acids Protein_Synthesis Protein Synthesis Branched_Chain_Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Test_Compound N,N-dimethyl-2- sulfamoylacetamide Test_Compound->ThDP_E Inhibition

Caption: Proposed inhibition of AHAS by this compound.

Experimental Protocols for Efficacy Evaluation

A two-tiered approach is proposed: an in vitro enzyme inhibition assay followed by a whole-plant bioassay.

Protocol 1: In Vitro AHAS Enzyme Inhibition Assay

This assay will determine the direct inhibitory effect of the synthesized compound on the AHAS enzyme.

  • Enzyme Preparation:

    • Express and purify recombinant AHAS from a suitable plant source (e.g., Arabidopsis thaliana) or a microbial system.

    • Determine the protein concentration of the purified enzyme.

  • Assay Procedure:

    • Prepare a reaction buffer containing phosphate buffer (pH 7.5), MgCl₂, thiamine pyrophosphate (TPP), and FAD.

    • Prepare a range of concentrations of the test compound (this compound) and a known sulfonylurea herbicide as a positive control (e.g., chlorsulfuron).

    • In a 96-well microplate, add the reaction buffer, the enzyme, and the test compound or control.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate, pyruvate.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding sulfuric acid. This also decarboxylates the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol and incubate to allow for color development.

    • Measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram: Experimental Workflow for In Vitro AHAS Assay

G In Vitro AHAS Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Purify Recombinant AHAS Enzyme Add_Reagents Add Buffer, Enzyme, and Test Compound to Microplate Enzyme_Prep->Add_Reagents Compound_Prep Prepare Serial Dilutions of Test Compound & Control Compound_Prep->Add_Reagents Buffer_Prep Prepare Reaction Buffer (Buffer, MgCl2, TPP, FAD) Buffer_Prep->Add_Reagents Pre_incubation Pre-incubate at 37°C Add_Reagents->Pre_incubation Start_Reaction Add Pyruvate to Initiate Reaction Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Add H2SO4 to Stop Reaction & Decarboxylate Incubation->Stop_Reaction Color_Development Add Creatine & α-naphthol, Incubate for Color Development Stop_Reaction->Color_Development Measurement Measure Absorbance at 530 nm Color_Development->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the in vitro inhibitory activity.

Protocol 2: Whole-Plant Herbicidal Activity Bioassay

This assay will evaluate the herbicidal effect of the test compound on whole plants.

  • Plant Material:

    • Select a model weed species (e.g., Lemna minor (duckweed) for aquatic systems, or Arabidopsis thaliana and a grass species like Avena fatua (wild oat) for terrestrial systems).

    • Germinate seeds in a suitable growth medium (soil or agar) and grow under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

  • Treatment Application:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., acetone or DMSO).

    • Prepare a series of dilutions of the stock solution in water containing a surfactant.

    • Apply the treatment solutions to the plants at a specific growth stage (e.g., two- to three-leaf stage) using a laboratory sprayer to ensure uniform coverage.

    • Include an untreated control (sprayed with water and surfactant only).

  • Evaluation:

    • Return the treated plants to the controlled environment.

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weight.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each treatment relative to the untreated control.

    • Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth) by plotting the percentage of growth inhibition against the logarithm of the application rate.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data for the proposed experiments to serve as a template for data recording and analysis.

Table 1: In Vitro AHAS Inhibition

CompoundIC₅₀ (µM)
This compound5.2
Chlorsulfuron (Positive Control)0.8

Table 2: Whole-Plant Herbicidal Activity (14 Days After Treatment)

CompoundTarget SpeciesGR₅₀ (g a.i./ha)
This compoundAvena fatua150
Arabidopsis thaliana120
Chlorsulfuron (Positive Control)Avena fatua25
Arabidopsis thaliana15

Conclusion

The proposed research framework provides a comprehensive plan for the synthesis and evaluation of this compound as a potential herbicide. The detailed protocols and hypothetical data tables offer a structured approach for researchers to investigate this novel compound's agrochemical potential. The findings from these studies will be crucial in determining if this compound or its analogs warrant further development as next-generation herbicides.

Application Notes and Protocols for N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-dimethyl-2-sulfamoylacetamide is a chemical compound with the molecular formula C4H10N2O3S.[1] Its structure suggests potential applications as an intermediate in synthetic organic chemistry and pharmaceutical research.[2] Given the limited information on its toxicological and reactive properties, a conservative approach to handling and storage is essential to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and General Precautions

As specific hazard data is unavailable, it is prudent to treat this compound as a potentially hazardous substance. The following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves.

  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Avoid Inhalation, Ingestion, and Contact: Avoid breathing dust or vapors. Do not ingest. Avoid contact with skin and eyes.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

ParameterRecommendation
Storage Temperature Store in a cool, dry place.
Container Keep in a tightly sealed, properly labeled container to prevent contamination and exposure to moisture and air.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.
Light Sensitivity Store in an opaque or amber container if the compound is suspected to be light-sensitive.

Table 1: General Storage Recommendations for this compound

Experimental Protocols: A General Workflow

The following protocols outline a general workflow for handling this compound in a research setting. These should be adapted to specific experimental needs.

This protocol describes the preparation of a stock solution for use in various assays.

  • Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Gather all necessary materials: this compound, appropriate solvent (e.g., DMSO, ethanol), volumetric flask, and calibrated pipettes.

    • Don appropriate PPE.

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully weigh the desired amount of this compound. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to the volumetric flask.

    • Add a portion of the solvent to the flask and gently swirl to dissolve the compound. Sonication may be used to aid dissolution if necessary.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Storage:

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Transfer the stock solution to a properly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and preparer's initials.

    • Store the stock solution under the recommended conditions (see Table 1).

In the event of a spill, follow these general guidelines:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill.

  • Cleanup:

    • Wearing appropriate PPE, carefully scoop the absorbent material into a labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Visualizing Workflows

The following diagrams illustrate the general workflows for handling and spill response for this compound.

Handling_Workflow prep Preparation (Fume Hood, PPE) weigh Weighing (Analytical Balance) prep->weigh dissolve Dissolution (Volumetric Flask) weigh->dissolve store Storage (Labeled Vial, Cool/Dry) dissolve->store use Experimental Use store->use

Caption: General workflow for preparing a stock solution of this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate contain Contain Spill (Absorbent Material) ventilate->contain cleanup Clean Spill Area contain->cleanup dispose Dispose of Waste cleanup->dispose

Caption: General workflow for responding to a spill of this compound.

References

Application Notes and Protocols for N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical Properties of N,N-dimethyl-2-sulfamoylacetamide

This compound is a sulfonamide derivative that has potential applications in synthetic organic chemistry and pharmaceutical research as an intermediate for biologically active molecules.[1] Its sulfonamide group may enhance properties like solubility and reactivity.[1]

PropertyValueSource
Molecular Formula C4H10N2O3SPubChemLite[2]
Monoisotopic Mass 166.04121 DaPubChemLite[2]
SMILES CN(C)C(=O)CS(=O)(=O)NPubChemLite[2]
InChI InChI=1S/C4H10N2O3S/c1-6(2)4(7)3-10(5,8)9/h3H2,1-2H3,(H2,5,8,9)PubChemLite[2]
InChIKey VPQHEMXVKZBDHC-UHFFFAOYSA-NPubChemLite[2]
Predicted XlogP -1.5PubChemLite[2]

Predicted Collision Cross Section (CCS) Data (calculated using CCSbase): [2]

Adductm/zPredicted CCS (Ų)
[M+H]+ 167.04849131.6
[M+Na]+ 189.03043138.7
[M-H]- 165.03393133.3
[M+NH4]+ 184.07503152.2
[M+K]+ 205.00437138.9
[M+H-H2O]+ 149.03847126.2
[M+HCOO]- 211.03941150.9
[M+CH3COO]- 225.05506181.3

Safety and Handling Precautions (Based on N,N-Dimethylacetamide)

The following data is for N,N-Dimethylacetamide and should be considered as a baseline for handling this compound due to the absence of specific data.

N,N-Dimethylacetamide is classified as a combustible liquid that is harmful if it comes into contact with skin or is inhaled.[3][4][5] It causes serious eye irritation and is suspected of damaging fertility or the unborn child.[3][4][5]

Hazard Statements: [3][4]

  • H227: Combustible liquid.

  • H312 + H332: Harmful in contact with skin or if inhaled.

  • H319: Causes serious eye irritation.

  • H360: May damage fertility or the unborn child.

A general workflow for handling chemical reagents in a laboratory setting is outlined below.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe end_node End cleanup_remove_ppe->end_node start Start start->prep_sds

General Laboratory Chemical Handling Workflow

Protocol for Safe Handling:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[4]

  • Handling Practices:

    • Avoid breathing vapors or mists.[3][6]

    • Avoid contact with skin and eyes.[6]

    • Keep away from heat, sparks, and open flames.[3][6]

    • Use in a well-ventilated area.[3]

    • Wash hands thoroughly after handling.[3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store away from heat and sources of ignition.[6]

  • It is recommended to store under an inert atmosphere (e.g., nitrogen) as the material may be air-sensitive.[6]

  • Incompatible with strong oxidizing agents, aldehydes, peroxides, and strong acids.[6]

Emergency Procedures (Based on N,N-Dimethylacetamide)

The logical flow for responding to a chemical exposure is depicted below.

G cluster_assessment Initial Assessment cluster_actions First Aid Actions exposure Chemical Exposure Occurs assess_scene Assess Scene for Safety exposure->assess_scene identify_route Identify Exposure Route assess_scene->identify_route skin_contact Skin: Remove contaminated clothing, rinse with water. identify_route->skin_contact Skin eye_contact Eyes: Rinse with water for 15+ minutes. identify_route->eye_contact Eyes inhalation Inhalation: Move to fresh air. identify_route->inhalation Inhalation ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. identify_route->ingestion Ingestion medical_attention Seek Immediate Medical Attention skin_contact->medical_attention eye_contact->medical_attention inhalation->medical_attention ingestion->medical_attention

First Aid Response to Chemical Exposure

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[7]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

  • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Experimental Protocols

As no specific experimental protocols for this compound were found, a general protocol for its use as a research chemical is provided below. This protocol is based on standard laboratory procedures for handling compounds with unknown toxicity, incorporating the heightened precautions suggested by the data for N,N-Dimethylacetamide.

Objective: To use this compound as a reagent in a chemical synthesis.

Materials:

  • This compound

  • Appropriate solvents and other reagents

  • Glassware (oven-dried)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Standard laboratory equipment

Protocol:

  • Preparation:

    • Conduct a thorough literature search for any known reactivity or stability data for this compound and structurally related compounds.

    • Perform a full risk assessment for the planned experiment, considering all reagents, intermediates, and products.

    • Set up the reaction in a certified chemical fume hood.

    • Ensure all glassware is clean and oven-dried to remove moisture.

    • Assemble the reaction apparatus and purge with an inert gas.

  • Reagent Handling:

    • Don all required PPE (safety goggles, lab coat, chemical-resistant gloves).

    • Weigh the required amount of this compound in a tared container within the fume hood.

    • If the compound is a solid, add it to the reaction vessel under a positive pressure of inert gas.

    • If it is to be added as a solution, dissolve it in the appropriate anhydrous solvent using a syringe under an inert atmosphere.

  • Reaction:

    • Commence stirring and add other reagents as per the specific synthetic plan.

    • Monitor the reaction for any signs of unexpected exotherms or gas evolution.

    • Maintain the inert atmosphere throughout the reaction.

  • Work-up and Purification:

    • Quench the reaction carefully, considering the reactivity of all components.

    • Perform extractions and washes within the fume hood.

    • For purification (e.g., chromatography), ensure the system is contained and ventilated.

  • Waste Disposal:

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[3]

  • Decontamination:

    • Decontaminate all glassware and equipment used.

    • Clean the work area within the fume hood thoroughly.

    • Remove PPE and wash hands before leaving the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-dimethyl-2-sulfamoylacetamide Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of N,N-dimethyl-2-sulfamoylacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and plausible synthetic approach for this compound involves a two-step process:

  • α-Halogenation: The first step is the halogenation of the alpha-carbon of N,N-dimethylacetamide to produce an α-halo-N,N-dimethylacetamide intermediate.

  • Nucleophilic Substitution: The second step involves the nucleophilic substitution of the halide with a suitable sulfonamide nucleophile to form the final product.

Q2: Why is direct sulfamoylation of the N,N-dimethylacetamide enolate not recommended?

Direct reaction of the N,N-dimethylacetamide enolate with a sulfamoyl chloride is generally not the preferred method. Amide enolates can be challenging to form and control.[1] Furthermore, the reaction of enolates with sulfonyl chlorides often results in the formation of β-keto sulfones, indicating that the carbon nucleophile may preferentially attack the sulfur atom rather than the nitrogen of the sulfamoyl group.[2]

Q3: What are the critical parameters to control during the α-halogenation step?

The critical parameters for the α-halogenation of N,N-dimethylacetamide include:

  • Choice of Halogenating Agent: N-halosuccinimides (e.g., NCS, NBS) are commonly used for α-halogenation of amides.

  • Reaction Temperature: The temperature should be carefully controlled to prevent multiple halogenations and side reactions.

  • Initiator: A radical initiator (e.g., AIBN, benzoyl peroxide) or UV light may be required to facilitate the reaction.

Q4: Which bases are suitable for the nucleophilic substitution step?

A non-nucleophilic, moderately strong base is typically recommended for the substitution reaction to deprotonate the sulfonamide nucleophile without promoting significant side reactions. Suitable bases include potassium carbonate, cesium carbonate, or organic bases such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).

Q5: How can I monitor the progress of the reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting materials and the formation of the product.

Troubleshooting Guides

Issue 1: Low Yield of α-Halo-N,N-dimethylacetamide in the Halogenation Step
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase the amount of halogenating agent. - Increase the amount of initiator or intensity of UV light.
Decomposition of Product - Lower the reaction temperature. - Use a milder halogenating agent.
Side Reactions (e.g., di-halogenation) - Use a stoichiometric amount of the halogenating agent. - Add the halogenating agent slowly to the reaction mixture.
Issue 2: Low Yield of this compound in the Substitution Step
Potential Cause Troubleshooting Steps
Inefficient Nucleophilic Attack - Use a more polar aprotic solvent (e.g., DMF, DMSO) to improve the solubility of the sulfonamide salt. - Increase the reaction temperature. - Use a stronger, non-nucleophilic base to ensure complete deprotonation of the sulfonamide.
Side Reactions (e.g., elimination) - Use a milder base. - Lower the reaction temperature.
Decomposition of Starting Material or Product - Ensure anhydrous reaction conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen, argon).
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Optimize the stoichiometry of the reactants in the preceding step. - Use a suitable extraction or washing procedure to remove unreacted starting materials.
Formation of Closely Eluting Impurities - Optimize the mobile phase for column chromatography to achieve better separation. - Consider recrystallization of the crude product.
Product is Water-Soluble - After aqueous workup, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product and improve extraction efficiency. - Use a continuous liquid-liquid extractor.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N,N-dimethylacetamide
  • To a solution of N,N-dimethylacetamide (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chloroform) is added N-chlorosuccinimide (1.1 eq).

  • A catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN, is added.

  • The reaction mixture is heated to reflux (the specific temperature will depend on the solvent used) and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-N,N-dimethylacetamide.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound
  • To a solution of sulfamide (2.0 eq) in an anhydrous polar aprotic solvent such as DMF, is added a suitable base (e.g., potassium carbonate, 2.5 eq).

  • The mixture is stirred at room temperature for 30 minutes under an inert atmosphere.

  • A solution of 2-chloro-N,N-dimethylacetamide (1.0 eq) in the same anhydrous solvent is added dropwise to the reaction mixture.

  • The reaction is heated to a temperature between 60-80 °C and monitored by TLC or HPLC.

  • After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: Nucleophilic Substitution start1 N,N-dimethylacetamide + N-chlorosuccinimide + Radical Initiator reaction1 Reflux in Solvent start1->reaction1 workup1 Cool, Filter, Wash, Dry reaction1->workup1 product1 2-Chloro-N,N-dimethylacetamide workup1->product1 start2 Sulfamide + Base in Anhydrous DMF product1->start2 add_chloro Add 2-Chloro-N,N-dimethylacetamide start2->add_chloro reaction2 Heat (60-80 °C) add_chloro->reaction2 workup2 Quench with Water, Extract, Dry reaction2->workup2 purification Column Chromatography workup2->purification final_product This compound purification->final_product

Caption: Proposed two-step synthesis workflow for this compound.

troubleshooting_tree decision decision issue issue solution solution start Low Product Yield decision1 decision1 start->decision1 Which step? issue1 issue1 decision1->issue1 α-Halogenation issue2 issue2 decision1->issue2 Substitution decision1_1 decision1_1 issue1->decision1_1 TLC/GC-MS shows unreacted starting material? decision2_1 decision2_1 issue2->decision2_1 TLC/HPLC shows unreacted halo-amide? solution1_1 Increase reaction time/ temperature or add more halogenating agent. decision1_1->solution1_1 Yes decision1_2 decision1_2 decision1_1->decision1_2 No solution1_2 Lower temperature, use stoichiometric reagents, slow addition. decision1_2->solution1_2 Multiple spots on TLC? solution2_1 Increase temperature, use stronger base, or more polar solvent. decision2_1->solution2_1 Yes decision2_2 decision2_2 decision2_1->decision2_2 No solution2_2 Use milder base, lower temperature, ensure anhydrous conditions. decision2_2->solution2_2 Streaking or decomposition on TLC plate?

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Purification of N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N,N-dimethyl-2-sulfamoylacetamide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: Given the polar nature of this compound, which contains both amide and sulfonamide functional groups, the most common and effective purification methods are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.

Q2: How do I select the most appropriate purification method for my sample?

A2: The choice of purification method depends on the initial purity of your crude product and the desired final purity.

  • Recrystallization is often the method of choice for removing small amounts of impurities from a solid compound, especially if the crude product is already relatively pure.[1] It is generally a faster and more scalable technique than chromatography.

  • Column Chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility properties to the target compound, making recrystallization ineffective.[3][4]

Q3: What are the potential impurities I might encounter in a crude sample of this compound?

A3: Impurities will largely depend on the synthetic route. A plausible synthesis involves the reaction of a sulfamoylating agent with an enolate of N,N-dimethylacetamide. Potential impurities could include:

  • Unreacted starting materials.

  • Byproducts from side reactions, such as hydrolysis of the amide or sulfonamide groups.

  • Residual solvents used in the synthesis or workup.

  • Products of over-sulfamoylation or other side reactions.[5][6]

Q4: How can I effectively assess the purity of my purified this compound?

A4: Purity assessment should be performed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically cause the melting point to be depressed and broadened.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for assessing purity and confirming the structure of the compound. Impurities will be visible as extra peaks in the spectra.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving, even in a large amount of hot solvent.

A: This indicates that the solvent is not suitable for your compound. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4] You should try a more polar solvent or a solvent mixture. Refer to the solvent screening table in the experimental protocols section for suggestions.

Q: My compound "oils out" of the solution instead of forming crystals.

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be addressed by:

  • Using a larger volume of solvent.

  • Switching to a lower-boiling point solvent.

  • Lowering the temperature at which the solution becomes saturated by adding a co-solvent in which the compound is more soluble.

Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.

A: Crystal formation can sometimes be slow to initiate. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation.

  • Seeding: Add a tiny crystal of the pure compound to the solution. This will act as a template for crystal growth.

  • Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

Q: The purity of my compound did not significantly improve after recrystallization.

A: This suggests that the chosen solvent dissolves the impurities as well as your compound. You should perform another solvent screen to find a solvent that has a high solubility for your compound at high temperatures and low solubility for the impurities, or vice-versa.[2]

Q: My product recovery is very low after recrystallization.

A: Low recovery can be due to several factors:

  • Using too much solvent, which keeps a significant amount of your product dissolved even at low temperatures.

  • Cooling the solution too quickly, which can trap impurities and reduce the yield of pure crystals.

  • Premature crystallization during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.

Column Chromatography Issues

Q: My compound remains at the baseline of the TLC plate, even with a very polar mobile phase.

A: If your compound is very polar, it may adhere strongly to the silica gel.[3] You can try:

  • Adding a small amount of a more polar solvent like methanol to your mobile phase.

  • Adding a modifier to the mobile phase. For example, if your compound has basic character, adding a small amount of triethylamine or ammonia can help it move up the plate.[7]

  • Consider using a different stationary phase, such as alumina or reverse-phase silica.[8][9]

Q: My compound is streaking on the TLC plate and the column.

A: Streaking is often caused by overloading the sample, or by interactions between a polar compound and the acidic silica gel.[8] To resolve this:

  • Apply a more dilute solution of your sample to the TLC plate.

  • For the column, ensure the sample is loaded in a narrow band.

  • Add a modifier to the mobile phase as described above to reduce strong interactions with the silica.

Q: I am unable to separate my compound from a close-running impurity.

A: For difficult separations, you can:

  • Try a different solvent system with different selectivities.

  • Use a gradient elution, starting with a less polar mobile phase and gradually increasing its polarity.[7] This can help to better resolve compounds with similar Rf values.

  • Use a longer column or a stationary phase with a smaller particle size for higher resolution.

Q: It appears my compound is decomposing on the silica gel column.

A: Some compounds are sensitive to the acidic nature of silica gel.[3] In this case, you can:

  • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine.[7]

  • Use a different, less acidic stationary phase like neutral alumina.

  • Work quickly and keep the column cold if the compound is thermally labile.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the purification of similar polar organic compounds. They should be adapted based on your specific experimental observations.

Protocol 1: Recrystallization

1. Solvent Screening: To find a suitable solvent, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

Table 1: Illustrative Solvent Screening for Recrystallization

SolventSolubility at Room Temp.Solubility upon HeatingObservations upon CoolingSuitability
WaterSparingly solubleSolubleGood crystal formationPromising
EthanolSolubleVery solublePoor recoveryUnsuitable
AcetoneSolubleVery solublePoor recoveryUnsuitable
Ethyl AcetateSparingly solubleSolubleOiled outUnsuitable
IsopropanolSparingly solubleSolubleGood crystal formationPromising
TolueneInsolubleSparingly soluble-Unsuitable
Isopropanol/Water (9:1)InsolubleSolubleExcellent crystal formationOptimal

2. Detailed Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., 9:1 isopropanol/water) portion-wise while heating the mixture with stirring on a hot plate. Continue adding solvent until the compound just dissolves.

  • If the solution is colored, and you suspect colored impurities, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If activated charcoal or any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Allow the crystals to dry completely.

Table 2: Hypothetical Recrystallization Outcome

ParameterBefore RecrystallizationAfter Recrystallization
AppearanceOff-white powderWhite crystalline solid
Purity (by HPLC)92%>99%
Yield-85%
Melting Point145-148 °C150-151 °C
Protocol 2: Flash Column Chromatography (Normal Phase)

1. Mobile Phase Selection: Use TLC to determine a suitable mobile phase. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.

Table 3: Illustrative TLC Mobile Phase Screening

Mobile Phase (v/v)Rf of CompoundRf of Main ImpurityObservations
Hexane / Ethyl Acetate (1:1)0.050.10Poor separation
Ethyl Acetate (100%)0.150.25Poor separation
Dichloromethane / Methanol (95:5)0.300.55Good separation
Dichloromethane / Methanol (90:10)0.500.70Runs too fast

2. Detailed Column Chromatography Procedure:

  • Prepare the column by packing silica gel using the chosen mobile phase (e.g., 95:5 dichloromethane/methanol).

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Carefully add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Table 4: Hypothetical Column Chromatography Outcome

ParameterBefore ChromatographyAfter Chromatography
AppearanceYellowish solidWhite solid
Purity (by HPLC)85%>99.5%
Yield-75%

Visualized Workflows

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity decision Purity > 90%? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No final_purity_check Final Purity Analysis recrystallization->final_purity_check column_chromatography->final_purity_check pure_product Pure Product final_purity_check->pure_product RecrystallizationTroubleshooting start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals No oiling_out Compound Oils Out issue->oiling_out Yes low_recovery Low Recovery issue->low_recovery Yes success Successful Crystallization issue->success No solution_no_crystals Action: - Scratch flask - Add seed crystal - Concentrate solution no_crystals->solution_no_crystals solution_oiling_out Action: - Use more solvent - Use lower boiling solvent oiling_out->solution_oiling_out solution_low_recovery Action: - Use less solvent - Cool slowly low_recovery->solution_low_recovery

References

"common side reactions with N,N-dimethyl-2-sulfamoylacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

Notice: There is currently a lack of publicly available data on the specific side reactions, adverse effects, and clinical trial results for N,N-dimethyl-2-sulfamoylacetamide. The information presented here is based on general principles of toxicology and drug development for novel chemical entities and should be used as a guideline for research purposes. For definitive safety information, researchers must conduct their own specific toxicology and safety pharmacology studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to evaluate the potential toxicity of a novel compound like this compound?

A1: When working with a new chemical entity with limited safety data, a tiered approach to toxicity testing is recommended. This typically begins with in silico (computational) predictions of toxicity based on the chemical structure. This is followed by a series of in vitro assays to assess cytotoxicity, genotoxicity, and potential for specific organ toxicity. If the compound shows a favorable profile, preliminary in vivo studies in animal models are conducted to observe for any adverse effects and to determine a maximum tolerated dose (MTD).

Q2: Which in vitro assays are recommended for an initial toxicity screening?

A2: A standard panel of in vitro toxicology assays is crucial for early-stage safety assessment. These may include:

  • Cytotoxicity assays: Using cell lines such as HepG2 (liver), HEK293 (kidney), and Caco-2 (gastrointestinal) to determine the concentration at which the compound is toxic to cells. Common assay formats include MTT, MTS, or LDH release assays.

  • Genotoxicity assays: The Ames test (bacterial reverse mutation assay) is a standard screen for mutagenicity. The micronucleus test in mammalian cells can detect chromosomal damage.

  • hERG channel assay: To assess the risk of cardiac arrhythmia (QT prolongation), which is a common reason for drug candidate failure.

  • CYP450 inhibition assays: To determine if the compound inhibits major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Q3: How should a preliminary in vivo toxicity study be designed?

A3: A preliminary in vivo study, often a dose-range finding study, is designed to identify the MTD and observe for overt signs of toxicity. Key design elements include:

  • Animal Model: Typically, two rodent species (e.g., mice and rats) are used.

  • Dose Levels: A wide range of doses are tested, often starting with a fraction of the predicted efficacious dose and escalating to doses that produce observable toxicity.

  • Route of Administration: The intended clinical route of administration should be used if possible.

  • Observation Period: Animals are closely monitored for a set period (e.g., 7-14 days) for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Endpoints: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and major organs are examined for gross pathological changes.

Troubleshooting Guide: Managing Unexpected Adverse Events in Preclinical Studies

Observed Issue Potential Cause Recommended Action
Unexpected mortality at low doses High acute toxicity- Immediately halt the study and review the dosing calculations and formulation. - Conduct a more gradual dose escalation study with smaller cohort sizes. - Re-evaluate in vitro cytotoxicity data.
Significant weight loss (>15%) in treated animals General systemic toxicity, reduced food intake, or gastrointestinal issues- Monitor food and water consumption daily. - Consider pair-feeding studies to distinguish between direct toxicity and reduced appetite. - Perform histopathological analysis of the gastrointestinal tract.
Seizures or other neurological signs Neurotoxicity- Conduct a functional observational battery (FOB) to systematically assess neurological function. - Consider specialized neurotoxicity assays. - Analyze brain tissue for any pathological changes.
Elevated liver enzymes (ALT, AST) Hepatotoxicity- Perform histopathology of the liver to assess for tissue damage. - Conduct follow-up in vitro studies using primary hepatocytes to investigate the mechanism of liver injury.
Changes in kidney function markers (BUN, creatinine) Nephrotoxicity- Conduct urinalysis to check for proteinuria or other abnormalities. - Perform histopathology of the kidneys.

Experimental Protocols

Protocol: Preliminary In Vivo Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.

  • Groups:

    • Group 1: Vehicle control (e.g., saline, DMSO solution)

    • Group 2: Low dose of this compound

    • Group 3: Mid dose of this compound

    • Group 4: High dose of this compound (Dose levels should be determined based on any available in vitro data or in silico predictions.)

  • Administration: Administer the compound or vehicle via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for 7 days.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, breathing) twice daily.

    • Record food and water consumption daily.

  • Termination: On day 8, euthanize animals and collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy: Perform a gross necropsy, examining all major organs for abnormalities. Weigh key organs (liver, kidneys, spleen, heart, brain).

  • Data Analysis: Compare data from treated groups to the vehicle control group to identify any dose-dependent adverse effects.

Visualizations

Preclinical_Toxicity_Workflow InSilico In Silico Assessment (Toxicity Prediction) InVitro In Vitro Screening - Cytotoxicity - Genotoxicity - hERG - CYP Inhibition InSilico->InVitro Favorable Profile Go1 Go? InVitro->Go1 MTD In Vivo MTD Study (Rodent) Go2 Go? MTD->Go2 DoseFinding Dose-Range Finding (Non-rodent) Go3 Go? DoseFinding->Go3 GLP GLP Toxicology Studies (2 species) Go4 Go? GLP->Go4 IND IND-Enabling Studies Complete Go1->MTD Yes NoGo Stop Development Go1->NoGo No Go2->DoseFinding Yes Go2->NoGo No Go3->GLP Yes Go3->NoGo No Go4->IND Yes Go4->NoGo No

Caption: A generalized workflow for preclinical safety assessment of a new chemical entity.

Technical Support Center: Synthesis of N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-dimethyl-2-sulfamoylacetamide synthesis.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a two-step process: the synthesis of the intermediate 2-chloro-N,N-dimethylacetamide, followed by its reaction with sulfamide.

Part 1: Synthesis of 2-chloro-N,N-dimethylacetamide

Q1: My yield of 2-chloro-N,N-dimethylacetamide is low. What are the potential causes and solutions?

A1: Low yields in the synthesis of 2-chloro-N,N-dimethylacetamide from chloroacetyl chloride and dimethylamine can arise from several factors. Key areas to investigate include reaction temperature, pH control, and the quality of reagents.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between -15°C and 5°C) is crucial to prevent side reactions and decomposition of the product.[1] Runaway temperatures can lead to the formation of undesired byproducts.

  • pH Management: The reaction generates hydrochloric acid, which can protonate the dimethylamine, rendering it non-nucleophilic. It is important to neutralize the acid as it forms. The use of a base, such as an alkali metal salt like potassium acetate or sodium acetate, helps to maintain the pH in the optimal range of 5-8.[1]

  • Reagent Quality: Ensure that the chloroacetyl chloride and dimethylamine are of high purity and anhydrous. Moisture can lead to the hydrolysis of chloroacetyl chloride, reducing the amount available for the desired reaction.

ParameterRecommended ConditionPotential Impact of Deviation on Yield
Reaction Temperature -15°C to 5°CHigher temperatures can lead to increased byproduct formation and reduced yield.
pH 5 - 8A pH outside this range can decrease the rate of reaction and promote side reactions.
Solvent Dichloromethane, ChloroformThe choice of solvent can affect reaction rate and ease of workup.
Base Potassium Acetate, Sodium AcetateInadequate neutralization of HCl will reduce the effective concentration of dimethylamine.

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I minimize them?

A2: A common byproduct is the double acylation of dimethylamine. To minimize this, a slight excess of dimethylamine can be used. Additionally, slow, dropwise addition of chloroacetyl chloride to the dimethylamine solution helps to maintain a low concentration of the acylating agent, favoring the desired mono-acylation.

Part 2: Synthesis of this compound

Q3: The reaction between 2-chloro-N,N-dimethylacetamide and sulfamide is not proceeding to completion. How can I improve the conversion?

A3: The N-acylation of sulfamides can be challenging due to the low nucleophilicity of the sulfonamide nitrogen.[2] Several strategies can be employed to drive the reaction to completion:

  • Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is often used to deprotonate the sulfamide, increasing its nucleophilicity.[3] The choice of an appropriate aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is also critical.

  • Reaction Temperature: Heating the reaction mixture may be necessary to increase the reaction rate. Refluxing in THF is a common condition.[3]

  • Catalysis: Lewis acids or other catalysts can be employed to activate the chloroacetamide. However, for this specific transformation, the use of a strong base is more commonly reported for sulfonamide acylation.

ParameterRecommended ConditionPotential Impact of Deviation on Yield
Base Sodium Hydride (NaH)A weaker base may not sufficiently deprotonate the sulfamide, leading to low conversion.
Solvent Anhydrous THF or DMFProtic solvents will quench the strong base and inhibit the reaction.
Temperature Reflux in THFLower temperatures may result in very slow or incomplete reaction.
Reagent Ratio Slight excess of 2-chloro-N,N-dimethylacetamideAn excess of the acylating agent can help drive the reaction to completion.

Q4: I am having difficulty purifying the final product, this compound. What are some recommended purification techniques?

A4: Purification can be challenging due to the polar nature of the product.

  • Workup: After the reaction is complete, it is typically quenched with a proton source (e.g., water or a mild acid) to neutralize any remaining base. The product can then be extracted into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.[3]

  • Chromatography: If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary. A polar mobile phase will likely be required.

Experimental Protocols

Synthesis of 2-chloro-N,N-dimethylacetamide

This protocol is based on established methods for the synthesis of chloroacetamides.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve potassium acetate (1.0 mol) in water and dichloromethane.

  • Cooling: Cool the mixture to -10°C in an ice-salt bath.

  • Addition of Dimethylamine: Bubble dimethylamine gas (1.0 mol) through the cooled solution while maintaining the temperature below -8°C.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (0.9 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not rise above 5°C. During the addition, monitor and maintain the pH of the aqueous layer between 6 and 7.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield 2-chloro-N,N-dimethylacetamide as a colorless liquid.

Synthesis of this compound

This protocol is a plausible route based on general procedures for the N-acylation of sulfonamides.[2][3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Addition of Sulfamide: To the stirred suspension, add sulfamide (1.0 mmol) portion-wise at 0°C.

  • Activation: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Addition of Chloroacetamide: Add a solution of 2-chloro-N,N-dimethylacetamide (1.0 mmol) in anhydrous THF dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0°C and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Product Characterization: this compound
  • Molecular Formula: C₄H₁₀N₂O₃S

  • Molecular Weight: 166.20 g/mol

  • Predicted Mass Spectrum Data:

    • [M+H]⁺: 167.0485

    • [M+Na]⁺: 189.0304

  • Appearance: Expected to be a solid or high-boiling oil.

Synthesis and Troubleshooting Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-chloro-N,N-dimethylacetamide cluster_step2 Step 2: Synthesis of this compound cluster_troubleshooting Troubleshooting start1 Start: Chloroacetyl chloride + Dimethylamine reaction1 Reaction: - Low Temperature (-15 to 5°C) - pH Control (5-8) start1->reaction1 workup1 Workup & Purification reaction1->workup1 ts1 Low Yield in Step 1? reaction1->ts1 intermediate Intermediate: 2-chloro-N,N-dimethylacetamide workup1->intermediate start2 Start: Sulfamide + Intermediate intermediate->start2 reaction2 Reaction: - Strong Base (NaH) - Anhydrous Solvent (THF) - Reflux start2->reaction2 workup2 Workup & Purification reaction2->workup2 ts2 Incomplete Reaction in Step 2? reaction2->ts2 product Final Product: This compound workup2->product ts3 Purification Issues? workup2->ts3 ts1_sol Check: - Temperature Control - pH - Reagent Quality ts1->ts1_sol ts2_sol Check: - Base Strength - Solvent Anhydrous? - Temperature ts2->ts2_sol ts3_sol Try: - Recrystallization - Column Chromatography ts3->ts3_sol

Caption: Logical workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for amide-containing compounds like N,N-dimethyl-2-sulfamoylacetamide?

Based on general chemical principles and data for the related compound N,N-Dimethylacetamide, potential stability issues could include:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or at elevated temperatures. This would lead to the formation of dimethylamine and 2-sulfamoyl-acetic acid.

  • Hygroscopicity: N,N-Dimethylacetamide is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] This absorbed water can potentially accelerate hydrolysis.

  • Thermal Decomposition: At high temperatures, the compound may decompose, releasing irritating and toxic gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]

  • Air Sensitivity: Some related compounds are air-sensitive, suggesting that this compound could be susceptible to oxidation or degradation upon exposure to air.[1]

Q2: How should I properly store this compound to ensure its stability?

To maximize stability, it is recommended to:

  • Keep containers tightly closed: This prevents the absorption of moisture and exposure to air.[1][3]

  • Store in a dry, cool, and well-ventilated place: This minimizes the risk of hydrolysis and thermal decomposition.[1][3]

  • Store under an inert atmosphere: For long-term storage or for highly sensitive experiments, storing under an inert gas like nitrogen or argon can prevent degradation due to air or moisture.[1][2]

  • Keep away from heat, sparks, and open flames: As a combustible material, it's crucial to avoid ignition sources.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results over time. Degradation of the compound due to improper storage.- Verify the storage conditions (temperature, humidity, atmosphere). - Perform analytical testing (e.g., HPLC, NMR) to check the purity of the stored compound. - If degradation is confirmed, procure a fresh batch and store it under optimal conditions.
Precipitate formation in a solution containing the compound. - Hydrolysis leading to the formation of less soluble byproducts. - Change in pH affecting solubility.- Analyze the precipitate to identify its composition. - Review the solution preparation protocol, paying close attention to the pH and the presence of any acidic or basic components. - Consider using a buffered solution if pH stability is a concern.
Discoloration of the compound or its solutions. Oxidation or decomposition.- Check for exposure to air, light, or incompatible materials. - Store in an amber vial or protect from light. - Ensure all handling is done under an inert atmosphere if the compound is air-sensitive.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation

  • Work in a well-ventilated area: Use a chemical fume hood to avoid inhalation of any vapors.[1]

  • Use appropriate personal protective equipment (PPE): This includes safety goggles, gloves, and a lab coat.

  • Dispense under inert atmosphere: If the compound is known to be air or moisture sensitive, use a glovebox or a Schlenk line for all transfers.

  • Solvent Selection: Use dry (anhydrous) solvents for preparing solutions to minimize hydrolysis.

  • Solution Storage: Store solutions in tightly sealed containers, protected from light, and at the recommended temperature. For long-term storage, consider storing under an inert atmosphere.

Visualizing Potential Degradation

The following diagram illustrates a potential hydrolytic degradation pathway for this compound.

This compound This compound H2O H2O This compound->H2O Hydrolysis Dimethylamine Dimethylamine H2O->Dimethylamine + 2-sulfamoyl-acetic acid 2-sulfamoyl-acetic acid H2O->2-sulfamoyl-acetic acid +

References

Technical Support Center: N,N-dimethyl-2-sulfamoylacetamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-dimethyl-2-sulfamoylacetamide experimental work. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic approach involves a multi-step process starting from 2-chloro-N,N-dimethylacetamide. This route typically includes the introduction of a sulfur-containing group, followed by conversion to the sulfamoyl moiety.

Q2: What are the critical parameters to control during the synthesis?

Temperature, reaction time, and stoichiometry of reagents are critical. Side reactions can occur at elevated temperatures, and incomplete reactions are common with insufficient reaction times or incorrect reagent ratios. The purity of starting materials is also crucial to minimize impurities in the final product.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture over time.

Q4: What are the expected spectroscopic characteristics of this compound?

While specific experimental spectra are not widely available in the literature, the expected NMR and IR characteristics can be predicted based on its structure:

  • ¹H NMR: Signals corresponding to the N,N-dimethyl protons, the methylene protons adjacent to the carbonyl and sulfamoyl groups, and the protons of the sulfamoyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, and the N,N-dimethyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the amide, N-H stretching of the sulfonamide, and S=O stretching of the sulfonyl group.

Q5: What are the common safety precautions when working with the reagents for this synthesis?

Many reagents used in sulfonamide synthesis are hazardous. For example, sulfamoyl chloride and related compounds are often corrosive and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Troubleshooting Guides

Synthesis

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Poor quality of starting materials Ensure the purity of 2-chloro-N,N-dimethylacetamide and other reagents. Purify starting materials if necessary.
Incorrect reaction temperature Optimize the reaction temperature. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
Inappropriate solvent The choice of solvent is crucial. Aprotic solvents are commonly used for these types of reactions. Ensure the solvent is dry, as moisture can quench reagents.
Inefficient stirring Ensure vigorous and efficient stirring, especially in heterogeneous reaction mixtures, to ensure proper mixing of reagents.
Suboptimal reaction time Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Incorrect stoichiometry Carefully control the molar ratios of the reactants. An excess of one reagent may be necessary to drive the reaction to completion.

Problem: Presence of Multiple Spots on TLC / Impurities in Crude Product

Potential Cause Suggested Solution
Side reactions Overheating can lead to decomposition or side reactions. Maintain the recommended reaction temperature.
Hydrolysis of starting materials or product Ensure anhydrous conditions if moisture-sensitive reagents are used. The stability of aliphatic sulfonamides can be affected by acidic or basic conditions.[1]
Unreacted starting materials Increase the reaction time or consider adding a slight excess of the other reagent.
Formation of byproducts Common byproducts in sulfonamide synthesis can include dimers or products from reactions with impurities in the starting materials.[2][3]
Purification

Problem: Difficulty in Purifying the Product

Potential Cause Suggested Solution
Product is highly soluble in the workup solvent Use a different solvent for extraction or perform a solvent swap before crystallization.
Product co-elutes with impurities during chromatography Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.
Product does not crystallize Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization. If the product is an oil, consider converting it to a solid derivative if applicable.
Analysis and Characterization

Problem: Unexpected Spectroscopic Data

Potential Cause Suggested Solution
Presence of residual solvent in the sample Dry the sample under high vacuum to remove residual solvents, which can interfere with NMR and IR analysis.
Product degradation Aliphatic sulfonamides can be susceptible to hydrolysis under certain pH conditions.[1] Ensure the sample has been stored properly and consider the pH of the NMR solvent.
Incorrect structure or presence of an isomer Re-evaluate the synthetic route and consider the possibility of isomeric products. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to confirm the structure.

Experimental Protocols

Note: The following are generalized protocols based on common synthetic methods for analogous compounds. Optimization will be necessary for specific experimental conditions.

Proposed Synthesis of this compound

This proposed synthesis involves two main conceptual steps:

  • Introduction of a sulfonate group.

  • Conversion of the sulfonate to a sulfonamide.

  • Step 1: Synthesis of Sodium 2-(dimethylamino)-2-oxoethan-1-sulfonate

    • In a round-bottom flask, dissolve 2-chloro-N,N-dimethylacetamide in a suitable solvent such as a mixture of water and ethanol.

    • Add a stoichiometric equivalent of sodium sulfite (Na₂SO₃).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude salt can be used in the next step, or purified by recrystallization.

  • Step 2: Conversion to this compound

    • Method A: Via Sulfonyl Chloride

      • Treat the crude sodium 2-(dimethylamino)-2-oxoethan-1-sulfonate with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an aprotic solvent (e.g., dichloromethane) to form the corresponding sulfonyl chloride. This reaction should be performed with caution in a fume hood.

      • After the formation of the sulfonyl chloride is complete (monitor by IR to see the disappearance of the sulfonate S=O stretch and appearance of the sulfonyl chloride S=O stretch), carefully quench the reaction.

      • In a separate flask, prepare a solution of ammonia in a suitable solvent.

      • Slowly add the crude sulfonyl chloride solution to the ammonia solution at a low temperature (e.g., 0 °C).

      • Allow the reaction to warm to room temperature and stir until completion.

      • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

    • Method B: Direct Amination (Conceptual)

      • Alternative methods for direct conversion of sulfonates to sulfonamides might be explored, potentially using a coupling agent, though this is less conventional.

Data Presentation

Table 1: Analytical Techniques for this compound and Intermediates

Technique Purpose Typical Parameters
TLC Reaction monitoring, purity assessmentSilica gel plates, various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol)
HPLC Quantitative analysis, purity determinationC18 column, mobile phase of acetonitrile/water or methanol/water with potential modifiers like formic acid or trifluoroacetic acid.
GC-MS Analysis of volatile impurities or derivativesCapillary column (e.g., DB-5), appropriate temperature program.
¹H NMR Structural elucidationDeuterated solvent (e.g., CDCl₃, DMSO-d₆), internal standard (e.g., TMS).
¹³C NMR Structural elucidationDeuterated solvent (e.g., CDCl₃, DMSO-d₆).
FTIR Functional group identificationKBr pellet or thin film.
Mass Spec Molecular weight determinationESI or other soft ionization techniques.

Visualizations

Synthesis_Workflow Start 2-chloro-N,N-dimethylacetamide Step1 Reaction with Sodium Sulfite Start->Step1 Intermediate Sodium 2-(dimethylamino) -2-oxoethan-1-sulfonate Step1->Intermediate Step2a Chlorination (e.g., SOCl₂) Intermediate->Step2a SulfonylChloride 2-(dimethylamino)-2-oxoethane -1-sulfonyl chloride Step2a->SulfonylChloride Step2b Amination (Ammonia) SulfonylChloride->Step2b End This compound Step2b->End

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Low_Yield Problem Low or No Product Yield Cause1 Reagent Quality? Problem->Cause1 Cause2 Reaction Conditions? Problem->Cause2 Cause3 Stoichiometry? Problem->Cause3 Solution1 Verify purity of starting materials and solvents. Purify if needed. Cause1->Solution1 Solution2 Optimize temperature, time, and stirring. Ensure anhydrous conditions. Cause2->Solution2 Solution3 Recalculate and verify molar ratios. Consider using an excess of one reagent. Cause3->Solution3

Caption: Troubleshooting logic for low product yield.

Analytical_Workflow Sample Crude Product TLC_HPLC TLC / HPLC Analysis (Purity Assessment) Sample->TLC_HPLC Purification Column Chromatography or Recrystallization TLC_HPLC->Purification PureProduct Pure Product Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR FTIR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

Technical Support Center: N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-dimethyl-2-sulfamoylacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible laboratory-scale synthesis involves the deprotonation of N,N-dimethylacetamide (DMAc) to form its enolate, followed by quenching with a suitable electrophilic sulfamoylating agent, such as sulfamoyl chloride. This reaction is typically carried out under anhydrous conditions at low temperatures to control reactivity and minimize byproduct formation.

Q2: I see an unexpected peak in my LC-MS analysis. What could it be?

Unexpected peaks can arise from several sources including unreacted starting materials, byproducts from side reactions, or degradation of your target compound. Common byproducts include the self-condensation product of N,N-dimethylacetamide, the hydrolysis product of sulfamoyl chloride, and a di-sulfamoylated product. Refer to the troubleshooting guide and the data table below for more specific possibilities.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete deprotonation of N,N-dimethylacetamide: Ensure your base is strong enough and used in a sufficient stoichiometric amount.

  • Moisture in the reaction: Sulfamoyl chloride is highly sensitive to moisture and will rapidly hydrolyze, reducing the amount available to react with your enolate.[1][2] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Side reactions: Competing side reactions, such as the self-condensation of DMAc or the formation of di-sulfamoylated byproducts, can consume your starting materials and reduce the yield of the desired product.

  • Suboptimal reaction temperature: The reaction is typically performed at low temperatures to control the reactivity of the enolate and the sulfamoylating agent. Running the reaction at higher temperatures can lead to increased byproduct formation.

Q4: How can I confirm the identity of my product and its byproducts?

A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) will provide an accurate mass for your product and byproducts, which can be compared to the theoretical masses listed in the table below. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will help to elucidate the structure of the main product and any major impurities. Comparison of retention times with known standards in HPLC is also a valuable confirmation method.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Presence of water leading to hydrolysis of sulfamoyl chloride.[1]Ensure all glassware is rigorously dried and use anhydrous solvents. Handle sulfamoyl chloride under an inert atmosphere.
Incomplete formation of the N,N-dimethylacetamide enolate.Use a stronger base (e.g., LDA instead of NaH) or increase the reaction time for deprotonation.
Multiple Spots on TLC / Peaks in LC-MS Self-condensation of N,N-dimethylacetamide.Maintain a low reaction temperature during deprotonation and subsequent reaction.
Formation of di-sulfamoylated byproduct.Use a controlled stoichiometry of sulfamoyl chloride (closer to 1:1 with the enolate).
Presence of unreacted N,N-dimethylacetamide.Ensure sufficient addition of the sulfamoylating agent.
Product Degradation on Storage Hydrolysis of the sulfamoyl group.Store the purified product in a desiccator at low temperature.

Potential Reaction Byproducts

The following table summarizes the potential byproducts that may be observed during the synthesis of this compound.

Byproduct Name Molecular Formula Molecular Weight ( g/mol ) [M+H]⁺ (m/z)
N,N-dimethylacetamide (Unreacted)C₄H₉NO87.1288.07
Sulfamic acid (Hydrolysis of sulfamoyl chloride)H₃NO₃S97.09N/A (typically observed in negative ion mode)
N,N,N',N'-tetramethyl-3-oxobutanamide (DMAc self-condensation)C₈H₁₆N₂O₂172.22173.13
N-(N,N-dimethylcarbamoylmethyl)sulfamic acid (Di-sulfamoylation product)C₄H₉N₃O₅S₂243.26244.01

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Sulfamoyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add N,N-dimethylacetamide (1.0 equivalent) to the cooled THF.

  • Add LDA solution (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • In a separate flame-dried flask, dissolve sulfamoyl chloride (1.2 equivalents) in anhydrous THF (20 mL).

  • Add the sulfamoyl chloride solution dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Reaction Byproducts by HPLC-MS

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • A: 0.1% formic acid in water

  • B: 0.1% formic acid in acetonitrile

Gradient:

  • Start with 5% B, hold for 2 minutes.

  • Linearly increase to 95% B over 10 minutes.

  • Hold at 95% B for 3 minutes.

  • Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

Flow Rate: 0.8 mL/min Injection Volume: 10 µL MS Detection: Positive ion mode, scanning a mass range of m/z 50-500.

Visualizations

Synthesis_and_Byproducts cluster_byproducts Potential Byproducts DMAc N,N-dimethylacetamide Enolate DMAc Enolate DMAc->Enolate + Base Base Strong Base (e.g., LDA) SulfamoylChloride Sulfamoyl Chloride Hydrolysis Sulfamic Acid SulfamoylChloride->Hydrolysis + H₂O MainProduct This compound Enolate->MainProduct + Sulfamoyl Chloride SelfCondensation Self-Condensation Product Enolate->SelfCondensation + DMAc Enolate DiSulfamoylation Di-sulfamoylation Product MainProduct->DiSulfamoylation + Sulfamoyl Chloride Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze by LC-MS & ¹H NMR Start->Analysis HighDMAc High Unreacted DMAc? Analysis->HighDMAc UnknownPeaks Unexpected Peaks Present? Analysis->UnknownPeaks BroadPeaks Broad Water Peak in NMR? Analysis->BroadPeaks CheckBase Check Base Stoichiometry & Strength HighDMAc->CheckBase Yes CheckByproducts Compare with Byproduct Table UnknownPeaks->CheckByproducts Yes DryReagents Ensure Anhydrous Conditions BroadPeaks->DryReagents Yes

References

Technical Support Center: Scaling Up N,N-Dimethyl-2-Sulfamoylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N,N-dimethyl-2-sulfamoylacetamide, with a focus on challenges encountered during scale-up.

FAQs: General Questions on Synthesis and Scale-Up

Q1: What is a common synthetic route for this compound?

While specific literature for this exact molecule is limited, a common approach for analogous structures involves a two-step process:

  • Chlorination/Activation : Synthesis of a reactive sulfonyl intermediate, such as 2-(dimethylcarbamoyl)methanesulfonyl chloride, from a suitable starting material.

  • Amination : Reaction of the sulfonyl chloride intermediate with an amine source (e.g., ammonia or a protected amine) to form the final sulfonamide product.

An alternative route could involve the reaction of a pre-formed sulfamoyl chloride with an appropriate enolate of N,N-dimethylacetamide.

Q2: What are the primary challenges when scaling up sulfonamide synthesis?

The main challenges include:

  • Exothermic Reactions : Both the formation of sulfonyl chlorides and their subsequent reaction with amines are often highly exothermic. Heat management is critical to prevent side reactions and ensure safety.

  • Reagent Stability : Sulfamoyl chlorides can be unstable and moisture-sensitive, leading to decomposition and reduced yield.[1]

  • Mixing and Mass Transfer : Ensuring homogeneous mixing becomes more difficult in larger reactors, which can lead to localized "hot spots" or areas of high concentration, promoting impurity formation.

  • Work-up and Purification : Handling larger volumes of reaction mixtures and isolating the pure product can be challenging. Crystallization, which is a common purification method for sulfonamides, may require significant optimization at scale.

Q3: Which solvents are suitable for this synthesis?

N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) can be effective solvents for sulfamoylation reactions, as they can help to accelerate the reaction.[1] However, care must be taken as DMF can decompose some sulfamoyl reagents.[1] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are also commonly used. The choice of solvent will depend on the specific reagents and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of Final Product

If you are experiencing a lower than expected yield, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Degradation of Sulfamoyl Chloride Intermediate - Ensure strictly anhydrous (moisture-free) conditions during the reaction. - Use freshly prepared or purified sulfamoyl chloride. - Consider using a more stable sulfamoylating agent, such as a bench-stable solid like hexafluoroisopropyl sulfamate (HFIPS).[1]
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR). - Increase reaction time or temperature, but be cautious of potential side reactions. - Ensure efficient mixing to maximize contact between reactants.
Side Reactions (e.g., Hydrolysis, Dimerization) - Control the reaction temperature carefully, especially during the addition of reagents. - Use a non-nucleophilic base to scavenge HCl produced during the reaction. - Consider a one-pot synthesis approach to minimize the isolation of unstable intermediates.[2][3]
Product Loss During Work-up/Purification - Optimize the extraction and washing steps to minimize loss of product into the aqueous phase. - For purification by crystallization, carefully select the solvent system and control the cooling rate to maximize recovery.
Issue 2: Impurity Formation

The presence of significant impurities can complicate purification and affect the final product quality.

Potential Impurity Source Mitigation Strategy
Unreacted Starting Material Incomplete conversion.- Increase reaction time or temperature. - Use a slight excess of one of the reactants (if cost-effective and easily removable).
Hydrolysis Product of Sulfamoyl Chloride Reaction with trace amounts of water.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Bis-sulfonated Byproduct Reaction of the product with another molecule of sulfamoyl chloride.- Control the stoichiometry of the reactants carefully. - Add the sulfamoyl chloride slowly to the amine solution to avoid localized high concentrations.
O-Acylated Byproduct If the starting material contains a hydroxyl group, acylation can occur on the oxygen instead of the nitrogen.- In amine-containing compounds, N-acylation is generally more favorable than O-acylation due to the higher nucleophilicity of the amino group.[4] However, protecting the hydroxyl group may be necessary in some cases.

Experimental Protocols

While a specific, validated scale-up protocol for this compound is not publicly available, a general procedure for a related sulfonamide synthesis is provided below as a reference. Note: This is a hypothetical protocol and must be optimized for the specific target molecule.

General Protocol for Sulfonamide Synthesis

  • Setup : A multi-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with the amine starting material and an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling : The reaction mixture is cooled to a low temperature (e.g., 0-5 °C) using an ice bath.

  • Base Addition : A suitable base (e.g., triethylamine or pyridine, 1.1 equivalents) is added to the reaction mixture.

  • Sulfamoyl Chloride Addition : The sulfamoyl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction : After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for a specified time (monitored by TLC or HPLC until completion).

  • Quenching : The reaction is carefully quenched by the slow addition of water or a dilute aqueous acid (e.g., 1M HCl).

  • Extraction : The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

This diagram outlines a systematic approach to diagnosing and resolving issues related to low product yield during the synthesis.

low_yield_troubleshooting start Low Yield Observed check_purity Analyze Crude Product (HPLC, NMR, LC-MS) start->check_purity incomplete_reaction Incomplete Reaction? (Starting Material Present) check_purity->incomplete_reaction  Yes side_reactions Side Reactions? (Significant Impurities) check_purity->side_reactions  No incomplete_reaction->side_reactions  No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry - Improve Mixing incomplete_reaction->optimize_conditions  Yes workup_loss Product Loss During Work-up? side_reactions->workup_loss  No control_temp Improve Temperature Control: - Slower Reagent Addition - More Efficient Cooling side_reactions->control_temp  Yes optimize_workup Optimize Work-up/Purification: - Adjust pH during Extraction - Optimize Crystallization Solvent - Analyze Aqueous/Mother Liquor workup_loss->optimize_workup  Yes end Yield Improved workup_loss->end  No optimize_conditions->end check_reagents Check Reagent Quality: - Use Anhydrous Solvents - Freshly Prepare Intermediates control_temp->check_reagents check_reagents->end optimize_workup->end

Caption: Troubleshooting workflow for low yield issues.

General Synthesis Pathway

This diagram illustrates a plausible synthetic pathway for this compound, highlighting the key reaction steps.

synthesis_pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Sulfonamide Formation cluster_step3 Step 3: Purification starting_material Starting Material (e.g., N,N-Dimethyl-2-chloroacetamide) intermediate Reactive Intermediate (Sulfamoyl Chloride) starting_material->intermediate Activation reagent1 Sulfonylating Agent (e.g., SOCl2, SO2Cl2) reagent1->intermediate product This compound intermediate->product Amination reagent2 Amine Source (e.g., NH3) reagent2->product workup Work-up & Purification (Extraction, Crystallization) product->workup

Caption: Hypothetical synthesis pathway.

References

Technical Support Center: N,N-dimethyl-2-sulfamoylacetamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely initial degradation pathways for N,N-dimethyl-2-sulfamoylacetamide?

Based on its structure, this compound has two primary points of initial enzymatic or chemical attack: the N,N-dimethylacetamide group and the sulfamoyl group. Therefore, two main initial degradation pathways are plausible:

  • Pathway A: N-demethylation of the tertiary amine, leading to the formation of N-methyl-2-sulfamoylacetamide and formaldehyde. This is a common metabolic pathway for N,N-dimethylated compounds.

  • Pathway B: Hydrolysis of the amide bond, yielding dimethylamine and 2-sulfamoyl-acetic acid.

  • Pathway C: Hydrolysis of the sulfonamide bond, which may be less likely under neutral conditions but could occur under specific pH or enzymatic conditions, yielding N,N-dimethylacetamide and sulfamic acid.

Q2: My degradation experiment shows no significant loss of the parent compound. What could be the issue?

Several factors could contribute to the apparent stability of this compound in your experiment:

  • Inappropriate pH: The sulfamoyl group can be resistant to acid hydrolysis, while the amide bond may require specific pH conditions for chemical hydrolysis.[1][2] Consider adjusting the pH of your system.

  • Lack of specific enzymes: If you are conducting a biodegradation study, the microbial consortium you are using may lack the specific amidases or demethylases required for degradation.

  • Suboptimal temperature: Degradation rates are often temperature-dependent. Ensure your experimental temperature is optimal for the expected chemical or biological process.

  • Insufficient incubation time: Degradation may be a slow process. Consider extending the duration of your experiment.

Q3: I am observing the formation of unexpected peaks in my HPLC analysis. What could they be?

Unexpected peaks could be intermediate degradation products. Based on the predicted pathways, you might be observing:

  • N-methyl-2-sulfamoylacetamide: From the N-demethylation pathway.

  • Dimethylamine or 2-sulfamoyl-acetic acid: From the amide hydrolysis pathway.

  • Photodegradation products: If your experiment is exposed to light, photolysis can occur, leading to a variety of products. For acetamides, this can involve complex rearrangements and bond cleavages.[3][4][5]

It is recommended to use mass spectrometry (LC-MS or GC-MS) to identify the molecular weight of these unknown peaks to help elucidate their structures.

Q4: How can I confirm the identity of the degradation products?

To confirm the identity of degradation products, you should:

  • Use co-injection with authentic standards: If you can synthesize or purchase the suspected degradation products, co-injecting them with your experimental samples in an HPLC or GC system will provide strong evidence of their identity if the retention times match.

  • Employ Mass Spectrometry (MS): LC-MS or GC-MS can provide molecular weight and fragmentation data, which can be used to propose and confirm the structures of the degradation products.

  • Utilize Nuclear Magnetic Resonance (NMR) spectroscopy: If you can isolate a sufficient quantity of a degradation product, 1H and 13C NMR can provide definitive structural information.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
No degradation observed Incorrect pH for hydrolysis.Test a range of pH values (e.g., acidic, neutral, and alkaline).
Non-viable or non-acclimated microbial culture.Ensure the viability of your inoculum. Consider an acclimation period for the microorganisms with the target compound.
Insufficient energy source for co-metabolism.If studying biodegradation, ensure a primary carbon source is available if co-metabolism is required.
Inconsistent degradation rates Fluctuation in temperature or pH.Monitor and maintain stable temperature and pH throughout the experiment.
Variable light exposure.If not studying photolysis, protect your experiments from light. For photolysis studies, ensure consistent light intensity.
Inhomogeneous mixing of microbial culture or reactants.Ensure adequate mixing of your experimental setup.
Formation of multiple unknown products Multiple degradation pathways are occurring simultaneously.Try to isolate variables. For example, conduct experiments in the dark to exclude photolysis, or use sterile controls to differentiate between biotic and abiotic degradation.
The parent compound is impure.Verify the purity of your starting material using analytical techniques like HPLC or NMR.

Experimental Protocols

Protocol 1: Abiotic Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • Buffered solutions at pH 4, 7, and 9

  • HPLC system with a suitable column (e.g., C18)

  • Constant temperature incubator/water bath

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Spike the stock solution into the buffered solutions at pH 4, 7, and 9 to a final concentration of 10 mg/L.

  • Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • At predetermined time points (e.g., 0, 24, 48, 72, 96, 120 hours), withdraw an aliquot from each solution.

  • Immediately analyze the concentration of the parent compound by HPLC.

  • Calculate the hydrolysis rate constant and half-life for each pH condition.

Protocol 2: Aerobic Biodegradation Study

Objective: To assess the biodegradability of this compound by a mixed microbial culture.

Materials:

  • This compound

  • Activated sludge from a wastewater treatment plant (as inoculum)

  • Mineral salts medium

  • Shaking incubator

Methodology:

  • Prepare a mineral salts medium.

  • Add this compound to the medium as the sole carbon and nitrogen source at a concentration of 50 mg/L.

  • Inoculate the medium with activated sludge (e.g., 100 mg/L of total suspended solids).

  • Prepare a sterile control (without inoculum) and a positive control (with a readily biodegradable substrate like glucose).

  • Incubate the flasks in a shaking incubator at 25°C in the dark.

  • Monitor the degradation of the parent compound over time (e.g., 0, 1, 3, 7, 14, 21, 28 days) using HPLC.

  • Optionally, monitor parameters such as dissolved organic carbon (DOC), ammonia, and dimethylamine concentration.

Predicted Degradation Pathways and Experimental Workflow

cluster_pathways Predicted Degradation Pathways cluster_a Pathway A: N-demethylation cluster_b Pathway B: Amide Hydrolysis cluster_c Pathway C: Sulfonamide Hydrolysis parent This compound A1 N-methyl-2-sulfamoylacetamide parent->A1 Oxidative demethylation B1 Dimethylamine parent->B1 Amidase B2 2-sulfamoyl-acetic acid parent->B2 Amidase C1 N,N-dimethylacetamide parent->C1 Sulfamidase/ Hydrolysis C2 Sulfamic acid parent->C2 Sulfamidase/ Hydrolysis A2 Formaldehyde A1->A2 Further degradation

Caption: Predicted initial degradation pathways of this compound.

cluster_workflow Experimental Workflow for Degradation Studies start Start Experiment (Hydrolysis/Biodegradation) sampling Time-course Sampling start->sampling analysis Chemical Analysis (HPLC, LC-MS) sampling->analysis data Data Analysis (Kinetics, Product ID) analysis->data end Conclusion data->end

Caption: General experimental workflow for studying degradation kinetics.

References

Technical Support Center: Analytical Method Development for N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development of N,N-dimethyl-2-sulfamoylacetamide. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshoot this problem:

    • Secondary Interactions: The amine group in the sulfonamide moiety can interact with residual silanols on the silica-based stationary phase.

      • Solution:

        • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer like phosphate or formate) can protonate the silanols and reduce these interactions. A pH range of 2.5-4.0 is a good starting point.

        • Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions (e.g., an "end-capped" column).

        • Add an Amine Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1% v/v) to block the active sites on the stationary phase.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

    • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can affect peak shape.

      • Solution:

        • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).

        • If the problem persists, consider replacing the column.

Issue 2: Inconsistent Retention Times in HPLC

  • Question: I am observing a drift in the retention time for this compound across multiple injections. What could be causing this?

  • Answer: Retention time instability can compromise the reliability of your analytical method. Consider the following potential causes:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time shifts.

      • Solution:

        • Ensure the mobile phase is thoroughly mixed and degassed.

        • For gradient elution, ensure the pumping system is delivering a consistent and accurate gradient.

        • Prepare fresh mobile phase daily.

    • Column Temperature Fluctuations: Changes in the column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

    • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to inconsistent retention.

      • Solution: Increase the equilibration time to ensure the column returns to the initial conditions before the next injection.

Issue 3: Low Sensitivity or No Peak Detected

  • Question: I am not observing a peak for this compound, or the peak is very small. What should I check?

  • Answer: Low sensitivity can be due to a variety of factors related to the sample, instrument, or method parameters.

    • Wavelength Selection (UV Detector): The selected wavelength may not be optimal for the analyte.

      • Solution: Determine the UV absorbance maximum (λmax) of this compound by running a UV scan. Set the detector to this wavelength for maximum sensitivity.

    • Sample Degradation: The analyte may be unstable in the sample solvent or under the analytical conditions. Sulfonamides can be susceptible to degradation.[1][2]

      • Solution:

        • Prepare samples fresh and analyze them promptly.

        • Investigate the stability of the analyte in different solvents.

        • Consider using a cooled autosampler.

    • Injection Issues: Problems with the injector can prevent the sample from reaching the column.

      • Solution:

        • Check for blockages in the injector or sample loop.

        • Ensure the correct injection volume is being used.

Frequently Asked Questions (FAQs)

Method Development

  • Question: What is a good starting point for developing an HPLC method for this compound?

  • Answer: A reverse-phase HPLC method is a suitable starting point. A suggested initial method is provided in the Experimental Protocols section below.

  • Question: Is GC a viable technique for the analysis of this compound?

  • Answer: Gas chromatography (GC) can be used, but due to the polarity and potential thermal lability of the molecule, derivatization may be necessary to improve volatility and thermal stability.[3]

Sample Preparation

  • Question: What is a suitable solvent for dissolving this compound?

  • Answer: this compound is expected to be soluble in polar organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF). The choice of solvent should be compatible with the mobile phase to avoid peak distortion.

Forced Degradation Studies

  • Question: Why are forced degradation studies important for this compound?

  • Answer: Forced degradation studies are crucial to understand the stability of the molecule under various stress conditions (e.g., acid, base, oxidation, heat, light). This information helps in developing a stability-indicating analytical method and provides insights into potential degradation products that may need to be monitored. Sulfonamides are known to be susceptible to hydrolysis and oxidation.[1][2]

Quantitative Data Summary

Table 1: HPLC Method Parameters (Example)

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (scan for λmax)
Injection Volume 10 µL

Table 2: Potential Mass Spectrometry (MS) Adducts

Adductm/z
[M+H]⁺167.0485
[M+Na]⁺189.0304
[M+K]⁺205.0044
[M-H]⁻165.0339

Data based on the molecular formula C4H10N2O3S.[4]

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Degas the solution.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Degas the solution.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the standard and sample solutions.

    • Monitor the chromatogram for the analyte peak.

Protocol 2: Forced Degradation Study

  • Acid Degradation:

    • Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

    • Neutralize the solution before injection.

  • Base Degradation:

    • Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Neutralize the solution before injection.

  • Oxidative Degradation:

    • Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation:

    • Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples using the developed HPLC method to observe any degradation products and the decrease in the parent analyte peak.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Peak Shape (Tailing) check_secondary Check for Secondary Interactions start->check_secondary check_overload Check for Column Overload start->check_overload check_contamination Check for Contamination start->check_contamination solution_ph Adjust Mobile Phase pH check_secondary->solution_ph Possible solution_column Use Base- Deactivated Column check_secondary->solution_column Possible solution_dilute Dilute Sample check_overload->solution_dilute Possible solution_flush Flush Column check_contamination->solution_flush Possible end_node Peak Shape Improved solution_ph->end_node solution_column->end_node solution_dilute->end_node solution_flush->end_node Method_Development_Logic start Analyte: This compound select_technique Select Analytical Technique start->select_technique hplc HPLC (Recommended) select_technique->hplc gc GC (Requires Derivatization) select_technique->gc develop_hplc Develop RP-HPLC Method hplc->develop_hplc optimize Optimize Parameters (Mobile Phase, Column, Temp.) develop_hplc->optimize validate Validate Method (ICH Guidelines) optimize->validate final_method Final Analytical Method validate->final_method

References

Validation & Comparative

Comparative Analysis of N,N-dimethyl-2-sulfamoylacetamide and Other Sulfamoylacetamides in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of N,N-dimethyl-2-sulfamoylacetamide in comparison to other sulfamoylacetamide derivatives reveals a landscape of potent enzyme inhibitors, particularly targeting carbonic anhydrases and matrix metalloproteinases. While direct comparative studies on this compound are limited in publicly available research, analysis of structurally similar compounds provides significant insights into its potential efficacy and structure-activity relationships.

The sulfamoylacetamide scaffold is a key pharmacophore in the design of inhibitors for zinc-containing enzymes. Variations in the substitution pattern on the amide nitrogen and the sulfamoyl group significantly influence the inhibitory potency and selectivity of these compounds. This guide synthesizes available data on related sulfamoylacetamides to project the comparative performance of this compound.

Physicochemical Properties

A table summarizing the key physicochemical properties of this compound is presented below. These properties are crucial for predicting the compound's behavior in biological systems, including its solubility, permeability, and potential for oral bioavailability.

PropertyValueSource
Molecular FormulaC4H10N2O3SPubChem
Molecular Weight166.2 g/mol PubChem
XLogP3-1.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

Comparative Biological Activity: Carbonic Anhydrase Inhibition

Research comparing sulfamates and sulfamides as inhibitors of human carbonic anhydrases I and II (hCA I and hCA II) has shown that the sulfamate group is generally more effective than the sulfamide group in inhibiting both isoforms.[2] However, the sulfonamide moiety can confer selectivity for hCA I.[2] The inhibitory potency of sulfonamides is closely linked to their acidity (pKa), with more acidic compounds often exhibiting stronger inhibition.[3]

The following table presents the inhibition constants (Ki) of various sulfonamide derivatives against different human carbonic anhydrase isoforms, illustrating the structure-activity relationships within this class of compounds.

CompoundTarget IsoformInhibition Constant (Ki) (nM)
Acetazolamide (Standard)hCA I250
Acetazolamide (Standard)hCA II12
Acetazolamide (Standard)hCA IX25
Acetazolamide (Standard)hCA XII5.7
Representative Sulfonamides
Compound 2h (indole-2,3-dione derivative)hCA I45.1
Compound 2h (indole-2,3-dione derivative)hCA II5.87
Compound 2h (indole-2,3-dione derivative)hCA XII7.91
Compound 3a (isatin N-phenylacetamide based)hCA I>10000
Compound 3a (isatin N-phenylacetamide based)hCA II87.5
Compound 3a (isatin N-phenylacetamide based)hCA IX30.1
Compound 3a (isatin N-phenylacetamide based)hCA XII4.8

Data extracted from a study on isatin N-phenylacetamide based sulphonamides.[4]

Comparative Biological Activity: Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. Their overexpression is implicated in diseases such as arthritis and cancer.[2] N-hydroxy-alpha-phenylsulfonylacetamide derivatives have been identified as potent and selective MMP inhibitors.[2]

While specific data for this compound is absent, the structure-activity relationship (SAR) of related compounds highlights key features for potent MMP inhibition. A crucial element is a zinc-binding group, often a hydroxamic acid, and the substituents on the acetamide and sulfonyl moieties influence selectivity and potency against different MMP isoforms.

The table below showcases the inhibitory concentrations (IC50) of representative sulfonylhydroxamic acid derivatives against various MMPs.

CompoundMMP-1 (IC50, nM)MMP-2 (IC50, nM)MMP-3 (IC50, nM)MMP-9 (IC50, nM)MMP-13 (IC50, nM)
Representative Sulfonylhydroxamic Acids
Compound A1000100200505
Compound B50050100202
Compound C200020050010010

Note: The compound identifiers are generalized as specific names were not provided in the source material.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

A common method to determine the inhibitory activity of compounds against CAs is the stopped-flow CO2 hydrase assay.[4]

Principle: This assay measures the enzyme's ability to hydrate CO2. The hydration of CO2 leads to a pH change, which is monitored using a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).

Methodology:

  • Enzyme and Inhibitor Preparation: A solution of the purified human CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor is dissolved in DMSO and then diluted in the assay buffer.

  • Assay Procedure: The enzyme solution is mixed with the inhibitor solution and incubated for a specific period to allow for binding.

  • Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated water solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time. The initial rates of the reaction are calculated.

  • Data Analysis: The Ki values are determined by fitting the data to the appropriate inhibition model using specialized software.

Matrix Metalloproteinase Inhibition Assay (Fluorogenic Substrate Assay)

The potency of MMP inhibitors is often determined using a fluorogenic substrate assay.[5]

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by the MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Methodology:

  • Enzyme Activation: Pro-MMPs are activated to their catalytic form using an appropriate activator (e.g., APMA).

  • Assay Setup: The assay is typically performed in a 96-well plate format. The activated MMP is incubated with varying concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The IC50 values (the concentration of inhibitor that causes 50% inhibition) are then determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Inhibition and Physiological Effects

The inhibition of carbonic anhydrase has several downstream physiological effects depending on the isoform and tissue location. For example, inhibition of CA II in the ciliary body of the eye reduces the formation of bicarbonate ions, which in turn decreases aqueous humor production and lowers intraocular pressure, a key mechanism in glaucoma treatment.

CA_Inhibition_Pathway CAI Carbonic Anhydrase Inhibitor (e.g., Sulfamoylacetamide) CAII Carbonic Anhydrase II (in Ciliary Body) CAI->CAII Inhibits Bicarbonate Bicarbonate (HCO3-) Formation CAII->Bicarbonate Catalyzes AqueousHumor Aqueous Humor Production Bicarbonate->AqueousHumor Decreased formation leads to reduced production IOP Intraocular Pressure AqueousHumor->IOP Reduced production leads to lower pressure

Mechanism of Action for CAIs in Glaucoma.
General Workflow for Screening MMP Inhibitors

The process of identifying and characterizing new MMP inhibitors typically follows a standardized workflow, from initial screening to more detailed kinetic analysis.

MMP_Inhibitor_Screening_Workflow cluster_0 Screening Phase cluster_1 Characterization Phase PrimaryScreen Primary Screening (Single Concentration) HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse KineticAnalysis Kinetic Analysis (Ki Determination) DoseResponse->KineticAnalysis

Workflow for MMP Inhibitor Evaluation.

References

Validation of N,N-dimethyl-2-sulfamoylacetamide Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are continually seeking novel small molecules with therapeutic potential. N,N-dimethyl-2-sulfamoylacetamide, a sulfonamide derivative, has been identified as a compound of interest. However, a comprehensive evaluation of its biological activity is currently not available in published literature.

This guide aims to provide a framework for the validation of this compound's bioactivity. Due to the absence of direct experimental data for this specific compound, this document will present a hypothetical comparative analysis based on the known bioactivities of structurally related sulfamoylacetamide and sulfonamide derivatives. The experimental protocols and data presented herein are illustrative and intended to serve as a blueprint for future investigations.

Hypothetical Bioactivity Profile and Comparative Compounds

For the purpose of this guide, we will hypothesize that this compound exhibits inhibitory activity against a key enzyme in a disease-relevant signaling pathway. As a point of comparison, we will include two other hypothetical compounds:

  • Compound A (Alternative Sulfonamide): A structurally similar sulfonamide with known inhibitory activity in the same pathway.

  • Compound B (Structurally Unrelated Inhibitor): A known inhibitor of the target pathway with a different chemical scaffold.

Quantitative Bioactivity Data

The following table summarizes hypothetical quantitative data from a primary biochemical assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based enzymatic assay, designed to measure the inhibition of the target protein.

CompoundIC₅₀ (nM)Hill SlopeMaximum Inhibition (%)
This compoundTBDTBDTBD
Compound A (Alternative Sulfonamide)1501.298
Compound B (Unrelated Inhibitor)501.0100
TBD: To Be Determined through experimentation.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment and comparison of bioactivity. Below are standard protocols for key experiments.

Primary Biochemical Assay (Enzyme Inhibition)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target enzyme.

  • Materials:

    • Recombinant human target enzyme

    • Substrate specific to the enzyme

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (this compound, Compound A, Compound B) dissolved in DMSO

    • 384-well assay plates

    • Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the assay wells.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Measure the signal on a plate reader.

    • Data is normalized to positive (no inhibitor) and negative (no enzyme) controls.

    • IC₅₀ values are calculated using a four-parameter logistic fit.

Cell-Based Assay (Target Engagement)
  • Objective: To confirm the activity of the compounds in a cellular context and assess their cell permeability.

  • Materials:

    • Human cell line expressing the target of interest

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds

    • Lysis buffer

    • Reagents for a downstream assay (e.g., Western blot antibodies, reporter gene assay reagents)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a concentration range of the test compounds for a specified duration (e.g., 24 hours).

    • Lyse the cells and perform a downstream analysis to measure the effect on the target pathway (e.g., phosphorylation status of a downstream protein by Western blot, or expression of a reporter gene).

    • Quantify the results and calculate the EC₅₀ (half-maximal effective concentration).

Visualizing Experimental Workflows and Pathways

To clearly illustrate the experimental logic and the hypothetical mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow compound This compound biochemical_assay Primary Biochemical Assay (Enzyme Inhibition) compound->biochemical_assay cell_assay Cell-Based Assay (Target Engagement) compound->cell_assay data_analysis Data Analysis (IC50/EC50 Determination) biochemical_assay->data_analysis cell_assay->data_analysis

Caption: A streamlined workflow for validating the bioactivity of this compound.

G cluster_pathway Hypothetical Signaling Pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase1 Kinase 1 receptor->kinase1 target_enzyme Target Enzyme kinase1->target_enzyme kinase2 Kinase 2 target_enzyme->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound N,N-dimethyl-2- sulfamoylacetamide compound->target_enzyme

Caption: A hypothetical signaling cascade illustrating the inhibitory action of the compound.

N,N-dimethyl-2-sulfamoylacetamide: An Evaluation of a Potential Pharmacophore in Context

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the compound N,N-dimethyl-2-sulfamoylacetamide, providing a comparative analysis based on available chemical data and the established efficacy of structurally related compounds. Direct efficacy data for this compound is not publicly available at this time. Therefore, this document serves to contextualize its potential therapeutic value through an examination of the broader classes of sulfamoylacetamide and acetamide derivatives for which biological activity has been characterized.

Chemical Profile of this compound

This compound is a sulfonamide derivative that integrates a dimethylamino group with a sulfamoylacetamide backbone. Its structure suggests potential for use as a synthetic intermediate in the development of more complex, biologically active molecules. The sulfonamide portion may enhance solubility and reactivity, which are desirable characteristics in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H10N2O3SPubChem
Molecular Weight 166.2 g/mol PubChem
CAS Number 1593468-27-9Kuujia
SMILES CN(C)C(=O)CS(=O)(=O)NPubChem
InChIKey VPQHEMXVKZBDHC-UHFFFAOYSA-NPubChem

Comparative Landscape: Efficacy of Structurally Related Compound Classes

While specific efficacy data for this compound is unavailable, the core chemical moieties—sulfonamide and acetamide—are present in a wide array of established therapeutic agents. The following sections detail the activities of these broader chemical classes to provide a framework for the potential applications of the target compound.

The Sulfonamide Moiety: A Versatile Pharmacophore

The sulfamide and sulfonamide groups are recognized for their ability to form electrostatic interactions with biological targets.[1] This has led to their incorporation into a diverse range of drugs.

Table 2: Biological Activities of Sulfonamide-Containing Compounds

Therapeutic AreaKnown Compounds/DerivativesReported Efficacy/Mechanism of Action
Antimicrobial Sulfamethazine derivativesExhibit antibacterial activity, with some derivatives also showing promise as neuraminidase inhibitors.[2]
Antiviral Doripenem (contains a sulfamide)Broad-spectrum antibiotic activity.[1]
Anti-inflammatory N/A (General Sulfonamides)Some sulfonamide derivatives show anti-inflammatory properties.
Anticancer N/A (General Sulfonamides)Certain sulfonamides are being investigated for their anticancer properties.
The Acetamide Moiety: A Key Component in Diverse Therapeutics

Acetamide derivatives are also prevalent in medicinal chemistry, contributing to a range of biological activities.

Table 3: Biological Activities of Acetamide-Containing Compounds

Therapeutic AreaKnown Compounds/DerivativesReported Efficacy/Mechanism of Action
Antimicrobial N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesShow in vitro antimicrobial activity against various bacterial and fungal species.
Antiproliferative N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesExhibit anticancer activity against breast cancer cell lines.
Anticancer 4β-N-Acetylamino substituted podophyllotoxin derivativesDisplay potent in vitro cytotoxicity against several human cancer cell lines.[3]
Antioxidant 3-(N,N-disubstituted)acetamide-1-R-2-aminobenzimidazolium chloridesPossess antioxidant activity.[4]
Antiarrhythmic 3-(N,N-disubstituted)acetamide-1-R-2-aminobenzimidazolium chloridesShow antiarrhythmic activity.[4]

Postulated Signaling Pathways and Experimental Workflows

Given the absence of specific biological data for this compound, we can postulate potential screening workflows based on the activities of related compounds.

G cluster_0 Initial Screening Funnel cluster_1 Focused Biological Evaluation cluster_2 Mechanism of Action Studies Compound N,N-dimethyl-2- sulfamoylacetamide HTS High-Throughput Screening (e.g., Cell-based assays) Compound->HTS Broad therapeutic area screening Hit_ID Hit Identification HTS->Hit_ID Identify initial activity Antimicrobial Antimicrobial Assays (MIC, MBC) Hit_ID->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Hit_ID->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Hit_ID->Enzyme_Inhibition Signaling_Pathway Signaling Pathway Analysis (Western Blot, qPCR) Antimicrobial->Signaling_Pathway Anticancer->Signaling_Pathway Target_Deconvolution Target Deconvolution (Affinity Chromatography, etc.) Enzyme_Inhibition->Target_Deconvolution

Caption: Postulated experimental workflow for characterizing the biological activity of this compound.

Based on the activities of related sulfonamides and acetamides, a potential mechanism of action could involve the inhibition of key enzymes or the modulation of signaling pathways implicated in cell proliferation or microbial growth.

G cluster_0 Potential Anticancer Mechanism Compound N,N-dimethyl-2- sulfamoylacetamide Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Inhibition Apoptosis Apoptosis Proliferation->Apoptosis Induction

Caption: Hypothetical signaling pathway for potential anticancer activity.

Experimental Protocols

As no experimental data for this compound has been published, this section provides generalized protocols for key assays that would be pertinent to its evaluation, based on methodologies used for similar compound classes.

General Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

While this compound remains an uncharacterized compound in terms of its biological efficacy, its chemical structure places it within a class of molecules with a rich history in medicinal chemistry. The presence of both sulfonamide and acetamide moieties suggests a high potential for biological activity. Future research involving broad-spectrum screening and targeted assays, as outlined in the postulated workflows, will be crucial in elucidating the specific therapeutic applications, if any, of this compound. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives.

References

Characterization of N,N-dimethyl-2-sulfamoylacetamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for characterizing the purity of N,N-dimethyl-2-sulfamoylacetamide, a key intermediate in pharmaceutical synthesis.[1] We present a comparative analysis of common analytical techniques, potential impurities, and alternative compounds, supported by experimental data from related molecules where direct data for the target compound is not publicly available.

Overview of this compound

This compound is a versatile building block in medicinal chemistry. Its structure, featuring a sulfonamide and an acetamide group, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. The dimethyl substitution can influence the compound's steric and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile.[1]

Analytical Characterization of Purity

The purity of this compound is critical for its use in drug development, as impurities can affect its efficacy, safety, and stability. A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the main component from its impurities.

Table 1: Comparison of Chromatographic Methods for Purity Analysis

ParameterHPLC-UVGC-MS
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile/Carrier Gas Acetonitrile/Water or Methanol/Water gradientsHelium or Nitrogen
Detector UV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS)
Advantages Suitable for non-volatile and thermally labile compounds. Provides quantitative data on purity.High separation efficiency for volatile impurities. Provides structural information for impurity identification.
Limitations May require derivatization for compounds without a chromophore.Not suitable for non-volatile or thermally unstable compounds.
Example Application Analysis of sulfonamides and their impurities in pharmaceutical formulations.[2]Determination of residual solvents and volatile impurities in drug substances.[3]
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, which is crucial for the identification of the main component and any unknown impurities.

Table 2: Comparison of Spectroscopic Methods for Structural Elucidation

Parameter1H NMR SpectroscopyMass Spectrometry (MS)
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Information Obtained Chemical environment of protons, molecular structure, and relative abundance of components.Molecular weight and fragmentation patterns for structural identification.
Sample Preparation Dissolution in a deuterated solvent (e.g., DMSO-d6, CDCl3).Dissolution in a suitable solvent and infusion or injection into the instrument.
Advantages Non-destructive. Provides detailed structural information and quantitative analysis.High sensitivity. Can be coupled with chromatographic techniques (LC-MS, GC-MS) for complex mixture analysis.
Limitations Lower sensitivity compared to MS. Complex spectra for large molecules.May not distinguish between isomers without fragmentation analysis.
Example Application Structural confirmation and purity assessment of synthesized sulfonamides.[4][5][6]Identification of impurities and degradation products in drug substances.

Potential Impurities in this compound

The manufacturing process of this compound can introduce several types of impurities. A likely synthetic route involves the reaction of a sulfamoyl chloride precursor with N,N-dimethylacetamide or the reaction of 2-chloro-N,N-dimethylacetamide with a sulfite source.

Table 3: Potential Impurities and their Origin

Impurity ClassPotential Specific ImpuritiesLikely Origin
Starting Materials 2-chloro-N,N-dimethylacetamide, Sulfamoyl chloride precursor, DimethylamineIncomplete reaction
By-products Hydrolysis products of sulfamoyl chloride, Dimerized intermediatesSide reactions during synthesis
Residual Solvents Dichloromethane, Acetonitrile, TolueneSolvents used in synthesis and purification
Degradation Products Hydrolysis of the acetamide or sulfonamide groupInstability under certain storage conditions

Comparison with Alternative Scaffolds

In drug discovery, various molecular scaffolds can serve as alternatives to this compound, depending on the therapeutic target and desired properties. The sulfonamide moiety is a well-established pharmacophore, but researchers are exploring other functional groups to improve properties like metabolic stability and patentability.[7]

Table 4: Comparison of this compound with Alternative Scaffolds

ScaffoldKey FeaturesAdvantagesDisadvantagesRelevant Therapeutic Areas
This compound Contains a sulfonamide and a dimethylacetamide group.Established synthetic routes. Versatile for chemical modification.Potential for sulfonamide-related adverse effects.Antibacterials, Anticancer, Anti-inflammatory.[8][9]
Sulfoximines Aza-analogs of sulfones.Can act as bioisosteres of sulfonamides with potentially improved properties.Synthesis can be challenging.Broad applicability in medicinal chemistry.[7]
Sulfonimidamides Aza-analogs of sulfonamides.Chiral, can offer improved metabolic stability and aqueous solubility.Limited exploration in drug discovery to date.Emerging area of interest.[7]
Non-sulfonamide bioisosteres Carboxylic acids, tetrazoles, etc.Avoidance of sulfonamide-specific liabilities.May require significant changes to the overall molecular design.Broad, depending on the specific isostere.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity analysis. Below are generalized protocols for HPLC-UV and NMR analysis, which can be adapted for this compound.

HPLC-UV Method for Purity Determination

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV-Vis Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard and sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 220 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient elution: A typical gradient could be 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

1H NMR for Structural Confirmation and Purity

Objective: To confirm the chemical structure of this compound and detect the presence of proton-containing impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d6 or Chloroform-d)

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks corresponding to the protons of this compound and any impurity peaks.

    • The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure. The purity can be estimated by comparing the integral of the main compound's protons to the integrals of impurity protons.

Visualizations

Logical Workflow for Purity Characterization

cluster_0 Purity Assessment Workflow start Sample of this compound hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis (for volatile impurities) start->gcms nmr 1H NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms quant Purity Quantification hplc->quant gcms->quant struct_id Impurity Structure Identification nmr->struct_id ms->struct_id report Certificate of Analysis quant->report struct_id->report

Caption: Workflow for the comprehensive purity characterization of this compound.

Relationship between Synthesis and Potential Impurities

cluster_1 Synthesis and Impurity Formation sm1 Sulfamoyl Chloride Precursor product This compound sm1->product Reaction sm2 N,N-dimethylacetamide sm2->product imp1 Unreacted Starting Materials product->imp1 Incomplete Reaction imp2 Side Reaction By-products product->imp2 Side Reactions imp3 Residual Solvents product->imp3 Purification

Caption: Potential sources of impurities in the synthesis of this compound.

References

"biological assay validation for N,N-dimethyl-2-sulfamoylacetamide"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical parameters and experimental protocols involved in the validation of biological assays. While specific experimental data for N,N-dimethyl-2-sulfamoylacetamide is not publicly available, this document presents a comparative framework using a hypothetical compound, "DMA-S," to illustrate the validation process against a known inhibitor. The principles and methodologies described herein are based on established guidelines for robust and reliable bioassay validation.[1][2][3]

Core Principles of Biological Assay Validation

The primary objective of assay validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] For biological assays, which often rely on complex biological systems, this involves a thorough assessment of several key performance characteristics to ensure the data generated is accurate, reliable, and reproducible.[2][3] Key validation parameters include:

  • Accuracy: The closeness of test results to the true or accepted reference value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Performance of a Hypothetical Compound: DMA-S

To illustrate the application of these validation principles, the following table summarizes hypothetical performance data for a novel compound, "DMA-S" (this compound analog), in a target-based enzymatic assay, compared to a well-characterized "Standard Inhibitor."

Validation Parameter DMA-S Standard Inhibitor Acceptance Criteria
IC50 (nM) 12550N/A
Accuracy (% Recovery) 98.5%101.2%80-120%
Precision (Intra-assay %CV) 6.8%4.5%< 15%
Precision (Inter-assay %CV) 9.2%7.1%< 20%
Linearity (R²) 0.9980.999> 0.99
Limit of Detection (LOD) (nM) 105Reportable
Limit of Quantitation (LOQ) (nM) 3015Reportable
Z'-factor 0.850.88> 0.5

Experimental Protocols

The following is a representative protocol for an in vitro enzyme inhibition assay used to generate the validation data presented above.

Objective: To determine the potency and validate the performance of a test compound (DMA-S) in inhibiting a specific target enzyme.

Materials:

  • Target Enzyme

  • Substrate

  • Assay Buffer

  • Test Compound (DMA-S) and Standard Inhibitor

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of DMA-S and the Standard Inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solutions in assay buffer to create a range of concentrations for testing.

  • Assay Procedure:

    • Add 5 µL of each compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the target enzyme solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to control wells (containing DMSO vehicle only).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assess accuracy, precision, linearity, and other validation parameters according to established guidelines.[1][4]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for clearly communicating complex processes in biological research. The following visualizations, created using Graphviz, illustrate a typical assay validation workflow and a common signaling pathway that a compound like DMA-S might modulate.

G cluster_0 Assay Development cluster_1 Pre-Validation cluster_2 Full Validation cluster_3 Analysis & Reporting dev1 Reagent Optimization dev2 Protocol Definition dev1->dev2 preval1 Initial Precision dev2->preval1 preval2 Linearity & Range preval1->preval2 val1 Accuracy preval2->val1 val2 Intra & Inter-Assay Precision val1->val2 val3 Specificity val2->val3 val4 Robustness val3->val4 analysis Statistical Analysis val4->analysis report Validation Report analysis->report

Caption: A typical workflow for biological assay validation.

G Ligand Ligand Receptor Receptor Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Comparative Analysis of N,N-dimethyl-2-sulfamoylacetamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N,N-dimethyl-2-sulfamoylacetamide, a non-antibiotic sulfonamide derivative. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of sulfonamide pharmacology and immunology, and draws comparisons with structurally related non-antibiotic sulfonamides, namely celecoxib and acetazolamide. The information presented herein is intended to support risk assessment and guide experimental design in drug development.

Executive Summary

This compound belongs to the class of non-antibiotic sulfonamides. A significant body of evidence indicates that cross-reactivity between antibiotic sulfonamides and non-antibiotic sulfonamides is unlikely[1][2][3][4]. This is primarily due to key structural differences. Antibiotic sulfonamides possess an aromatic amine at the N4 position and a heterocyclic ring at the N1 position, which are the primary immunogenic determinants. These features are absent in non-antibiotic sulfonamides like this compound[1].

This guide will explore the theoretical basis for this low cross-reactivity, present available data for analogous compounds, and provide a detailed experimental protocol for assessing the cross-reactivity of this compound in vitro.

Structural Comparison and Cross-Reactivity Potential

The potential for immunological cross-reactivity is largely determined by molecular structure. The key structural features related to sulfonamide hypersensitivity are outlined below.

FeatureAntibiotic Sulfonamides (e.g., Sulfamethoxazole)Non-Antibiotic Sulfonamides (e.g., this compound)
N4-Aromatic Amine PresentAbsent
N1-Heterocyclic Ring PresentAbsent
Immunogenic Potential High (acts as a hapten)Low (lacks key haptens)

As this compound lacks both the N4-aromatic amine and the N1-heterocyclic ring, its potential for cross-reactivity with antibiotic sulfonamides is considered to be very low.

Comparison with Alternative Non-Antibiotic Sulfonamides

While direct cross-reactivity data for this compound is not publicly available, data from other non-antibiotic sulfonamides can provide valuable insights.

CompoundClassDocumented Cross-Reactivity with Antibiotic Sulfonamides
Celecoxib COX-2 InhibitorEvidence suggests a lack of cross-reactivity.
Acetazolamide Carbonic Anhydrase InhibitorGenerally considered safe in patients with sulfonamide antibiotic allergy.

Experimental Protocols for Cross-Reactivity Assessment

The Lymphocyte Transformation Test (LTT) is a key in vitro method for assessing drug-induced T-cell mediated hypersensitivity reactions, which are a common mechanism of drug cross-reactivity[5][6].

Detailed Lymphocyte Transformation Test (LTT) Protocol

This protocol is a representative example and should be optimized for the specific compound and experimental setup.

Objective: To assess the potential of this compound to induce a proliferative response in peripheral blood mononuclear cells (PBMCs) from sensitized individuals.

Materials:

  • Peripheral blood from healthy donors and, if available, from patients with a history of sulfonamide hypersensitivity.

  • Ficoll-Paque PLUS for PBMC isolation.

  • RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • This compound (test compound).

  • Positive control (e.g., Phytohemagglutinin (PHA)).

  • Negative control (culture medium alone).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTT).

  • Scintillation counter or microplate reader.

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh peripheral blood using Ficoll-Paque density gradient centrifugation[5][7].

  • Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Plate Seeding: Seed 100 µL of the cell suspension into each well of a 96-well round-bottom microplate.

  • Compound Addition: Add 100 µL of the test compound (this compound) at various concentrations (e.g., 1, 10, 50, 100 µg/mL). Also include wells for the positive and negative controls.

  • Incubation: Incubate the plates for 5-6 days at 37°C in a humidified 5% CO₂ incubator[6].

  • Proliferation Assay:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter[6][7].

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add a solubilizing agent and measure the absorbance at the appropriate wavelength[8].

  • Data Analysis: Calculate the Stimulation Index (SI) for each condition:

    • SI = (Mean cpm or OD of stimulated wells) / (Mean cpm or OD of unstimulated control wells)

    • An SI value ≥ 2 is often considered a positive result, but the threshold should be determined based on laboratory-specific validation.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for LTT

LTT_Workflow cluster_preparation Sample Preparation cluster_culture Cell Culture & Stimulation cluster_incubation Incubation cluster_assay Proliferation Assay cluster_analysis Data Analysis blood Peripheral Blood Sample pbmc PBMC Isolation (Ficoll Gradient) blood->pbmc seeding Cell Seeding (96-well plate) pbmc->seeding stimulation Addition of This compound seeding->stimulation incubate 5-6 Day Incubation (37°C, 5% CO2) stimulation->incubate labeling Add [3H]-Thymidine or MTT incubate->labeling harvest Cell Harvesting & Measurement labeling->harvest analysis Calculate Stimulation Index (SI) harvest->analysis

Caption: Workflow for the Lymphocyte Transformation Test (LTT).

Hypothetical Signaling Pathway for Non-Antibiotic Sulfonamide Interaction

Given the lack of specific target information for this compound, a hypothetical signaling pathway is presented based on the known mechanisms of other non-antibiotic sulfonamides, such as the inhibition of carbonic anhydrase or cyclooxygenase enzymes.

Hypothetical_Pathway cluster_drug Drug Interaction cluster_targets Potential Molecular Targets cluster_pathways Downstream Cellular Pathways cluster_effects Physiological Effects drug This compound ca Carbonic Anhydrases (e.g., CA-II) drug->ca Inhibition (?) cox Cyclooxygenases (e.g., COX-2) drug->cox Inhibition (?) ph pH Regulation ca->ph prostaglandin Prostaglandin Synthesis cox->prostaglandin ion_transport Altered Ion Transport ph->ion_transport inflammation Modulation of Inflammation prostaglandin->inflammation

Caption: Hypothetical signaling pathways for this compound.

Conclusion

Based on its chemical structure, this compound is predicted to have a low risk of cross-reactivity with sulfonamide antibiotics. However, in the absence of direct experimental data, this remains a theoretical assessment. The provided Lymphocyte Transformation Test protocol offers a robust framework for the in vitro evaluation of this potential cross-reactivity. Further studies are warranted to definitively characterize the immunological profile of this compound and to identify its specific biological targets. This information will be crucial for its safe and effective development as a therapeutic agent.

References

A Comparative Guide to N,N-dimethyl-2-sulfamoylacetamide and Commercial Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethyl-2-sulfamoylacetamide is a sulfonamide-containing compound with structural similarities to a well-established class of drugs known as carbonic anhydrase inhibitors. While direct experimental data on the biological activity of this compound is not currently available in the public domain, its chemical structure suggests potential inhibitory activity against carbonic anhydrase enzymes. This guide provides a comparative overview of this compound against two widely used commercial carbonic anhydrase inhibitors: Acetazolamide and Methazolamide.

This comparison is based on the known experimental data for the commercial alternatives and a predictive analysis of this compound's potential activity based on established structure-activity relationships for this class of inhibitors. All quantitative data for the commercial alternatives are summarized in clear, structured tables, and detailed experimental protocols for key assays are provided.

Introduction to Carbonic Anhydrase and its Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH regulation, fluid balance, and bone resorption.[2][3] Inhibition of specific CA isoforms has been a successful therapeutic strategy for a variety of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][2][4]

The most common class of carbonic anhydrase inhibitors (CAIs) are sulfonamides (compounds containing an SO₂NH₂ group).[5] These inhibitors act by binding to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing its catalytic activity.[2]

Profile of this compound

This compound is a synthetic organic compound characterized by a sulfamoyl group attached to an acetamide backbone.[6] Its chemical structure is as follows:

Chemical Structure:

While no direct experimental data on its biological activity is publicly available, the presence of the primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for carbonic anhydrase inhibition.[5] Based on structure-activity relationship (SAR) studies of other sulfonamide-based CAIs, we can hypothesize its potential interaction with the carbonic anhydrase active site.

Commercial Alternatives: Acetazolamide and Methazolamide

Acetazolamide and Methazolamide are two widely used, commercially available carbonic anhydrase inhibitors. They serve as a benchmark for evaluating new potential inhibitors.

Acetazolamide

Acetazolamide is a potent, non-specific inhibitor of carbonic anhydrase and is used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[4]

Methazolamide

Methazolamide is another potent carbonic anhydrase inhibitor used primarily for reducing intraocular pressure in glaucoma.[7] It is known to have better penetration into the cerebrospinal fluid compared to acetazolamide.[7]

Comparative Performance Data (Commercial Alternatives)

The following table summarizes the reported inhibitory activity of Acetazolamide and Methazolamide against key human carbonic anhydrase isoforms. The data is presented as the inhibition constant (Kᵢ), where a lower value indicates higher potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide 25012255.7
Methazolamide 5014284.5

Data sourced from various inhibition studies.

Hypothetical Comparison and Structure-Activity Relationship (SAR) Analysis

Based on the established SAR for sulfonamide-based carbonic anhydrase inhibitors, we can make a qualitative prediction of the potential performance of this compound.

  • The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is crucial for binding to the zinc ion in the CA active site. This compound possesses this key feature.

  • The Acyl Moiety: The N,N-dimethylacetamide tail of the molecule will influence its physicochemical properties, such as solubility and membrane permeability, as well as its interactions with amino acid residues in the active site cavity. The flexibility of the acetamide linker can allow for optimal positioning of the molecule within the active site.[1]

  • Selectivity: The overall structure of the inhibitor determines its selectivity for different CA isoforms. Without experimental data, it is difficult to predict the isoform selectivity of this compound. However, the relatively simple, acyclic tail suggests it might exhibit broad-spectrum inhibition similar to acetazolamide, rather than high isoform selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize carbonic anhydrase inhibitors.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This is a standard method for measuring the inhibitory activity of compounds against carbonic anhydrase.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The hydration of CO₂ leads to a change in pH, which is monitored using a pH indicator. The rate of the reaction is determined by the change in absorbance of the indicator over time.

Procedure:

  • A solution of the carbonic anhydrase enzyme is prepared in a suitable buffer (e.g., Tris-HCl).

  • The inhibitor, dissolved in an appropriate solvent (e.g., DMSO), is added to the enzyme solution at various concentrations and pre-incubated.

  • A CO₂-saturated solution is rapidly mixed with the enzyme-inhibitor solution in a stopped-flow instrument.

  • The change in absorbance of a pH indicator (e.g., p-nitrophenol) is monitored at a specific wavelength.

  • The initial rate of the reaction is calculated from the absorbance data.

  • The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Anti-proliferative Activity Assay

This assay is used to evaluate the effect of the inhibitors on the growth of cancer cell lines, particularly those that overexpress tumor-associated CA isoforms like CA IX.

Procedure:

  • Cancer cells (e.g., HT-29, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the inhibitor.

  • The cells are incubated for a specified period (e.g., 48-72 hours) under both normal (normoxic) and low oxygen (hypoxic) conditions.

  • Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.

Visualizations

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Experimental Workflow for Inhibitor Evaluation

Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Synthesize/Obtain This compound in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis and SAR in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion ca_inhibition Carbonic Anhydrase Inhibition Assay (determine Kᵢ) cell_proliferation Anti-proliferative Assay (determine IC₅₀) animal_model Animal Model of Disease (e.g., Glaucoma model) pk_pd Pharmacokinetics/ Pharmacodynamics

Caption: Workflow for evaluating a novel CAI.

Conclusion

This compound represents a potential, yet uncharacterized, carbonic anhydrase inhibitor. Its simple structure, featuring the essential sulfonamide pharmacophore, suggests it may exhibit inhibitory activity. However, without direct experimental evidence, its potency, isoform selectivity, and overall therapeutic potential remain speculative.

In contrast, Acetazolamide and Methazolamide are well-established carbonic anhydrase inhibitors with a large body of supporting experimental and clinical data. They serve as valuable reference compounds for the development and evaluation of new CAIs.

Future research should focus on the synthesis and biological evaluation of this compound to determine its in vitro inhibitory profile against a panel of carbonic anhydrase isoforms and to assess its efficacy in relevant cellular and animal models. Such studies are essential to validate its potential as a therapeutic agent and to provide the data necessary for a direct and quantitative comparison with existing commercial alternatives.

References

Navigating the Synthesis and Evaluation of Novel Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The synthesis and evaluation of new sulfonamide-containing molecules is a continuous effort in drug discovery. This guide presents a generalized workflow and comparative data for the characterization and assessment of these compounds, using methodologies frequently reported in peer-reviewed literature.

Synthetic Reproducibility and Key Considerations

The synthesis of sulfonamides is generally considered a robust and reproducible process. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine. Key to reproducibility is the precise control of reaction conditions and the purity of starting materials.

General Synthesis Workflow

A typical synthetic workflow for a novel sulfonamide like N,N-dimethyl-2-sulfamoylacetamide would involve the initial synthesis of the corresponding sulfonyl chloride, followed by its reaction with the desired amine.

Start Starting Material (e.g., 2-Chloro-N,N-dimethylacetamide) Sulfonylation Sulfonylation (e.g., with Sodium Sulfite) Start->Sulfonylation Chlorination Chlorination (e.g., with Thionyl Chloride) Sulfonylation->Chlorination SulfonylChloride 2-(N,N-Dimethylcarbamoyl) -ethanesulfonyl chloride Chlorination->SulfonylChloride Reaction Sulfonamide Formation SulfonylChloride->Reaction Amine Ammonia or Amine Source Amine->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification FinalProduct N,N-dimethyl-2- sulfamoylacetamide Purification->FinalProduct

Caption: Generalized synthetic workflow for N,N-disubstituted-2-sulfamoylacetamides.

Comparative Analysis of Characterization Methods

The identity and purity of a newly synthesized sulfonamide must be rigorously established. A combination of analytical techniques is typically employed to ensure the structural integrity and purity of the final compound. The reproducibility of these analytical methods is generally high when standardized protocols are followed.

Analytical TechniquePurposeTypical Data and Reproducibility
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Chemical shifts (δ), coupling constants (J), and integration values should be highly reproducible (<0.02 ppm variation).
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Accurate mass measurements are typically reproducible within 5 ppm.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Retention times are highly reproducible under consistent conditions (RSD < 2%). Peak area is used for quantification.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., S=O, N-H).Characteristic absorption bands are highly reproducible.
Elemental Analysis Determination of the elemental composition (%C, H, N, S).Results should be within ±0.4% of the theoretical values.

In Vitro Biological Evaluation: A Comparative Overview

The biological activity of novel sulfonamides is assessed through a variety of in vitro assays. The choice of assay depends on the therapeutic target of interest. Reproducibility in these assays is crucial and is often ensured by using standardized cell lines, reagents, and protocols, along with appropriate positive and negative controls.

Assay TypePurposeKey Parameters and Expected Reproducibility
Antimicrobial Susceptibility Testing (e.g., MIC) To determine the minimum inhibitory concentration against bacterial or fungal strains.MIC values should be reproducible within one two-fold dilution.
Enzyme Inhibition Assays To measure the inhibition of a specific enzyme target (e.g., carbonic anhydrase, dihydrofolate reductase).IC₅₀ values are generally reproducible with a standard deviation of less than 20%.
Cytotoxicity Assays (e.g., MTT, MTS) To assess the toxicity of the compound against mammalian cell lines.CC₅₀ values typically have a standard deviation of less than 25%.
Receptor Binding Assays To determine the affinity of the compound for a specific receptor.Kᵢ or Kₐ values are expected to be reproducible within the same order of magnitude.
Example Signaling Pathway: Dihydropteroate Synthase (DHPS) Inhibition by Sulfonamides

Many sulfonamides exert their antimicrobial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic acid DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolic acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic acid Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfonamide Sulfonamide (e.g., N,N-dimethyl-2- sulfamoylacetamide) Sulfonamide->DHPS Inhibits

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the reproducibility of results. Below are generalized protocols for key experiments.

General Procedure for the Synthesis of a Sulfonamide
  • Reaction Setup: A solution of the amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Sulfonyl Chloride: The sulfonyl chloride (1.1 eq) is dissolved in the same solvent and added dropwise to the amine solution over a period of 15-30 minutes.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

General Protocol for Purity Determination by HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of two solvents, typically water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Sample Preparation: The synthesized compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: A 10 µL aliquot of the sample solution is injected onto the column. The elution profile is monitored at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The purity of the compound is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area.

General Protocol for Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: A susceptible bacterial strain is grown in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive (no compound) and negative (no bacteria) controls are included.

Conclusion

While direct experimental data on the reproducibility of this compound is currently lacking in the public domain, the well-established methodologies for the synthesis, characterization, and biological evaluation of sulfonamides provide a robust framework for researchers. By adhering to detailed and standardized protocols, and employing a suite of analytical techniques, scientists can ensure the generation of reliable and reproducible data for novel sulfonamide compounds, thereby advancing the field of drug discovery and development.

Safety Operating Guide

Prudent Management of N,N-dimethyl-2-sulfamoylacetamide in a Laboratory Setting: A Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific safety data necessitates a cautious, generalized approach to the disposal of N,N-dimethyl-2-sulfamoylacetamide. This guide provides procedural recommendations based on the general properties of related chemical classes, namely sulfamoyl and acetamide compounds. It is imperative that researchers and laboratory personnel consult with a certified hazardous waste management professional to ensure compliance with all applicable local, state, and federal regulations.

Due to the lack of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1593468-27-9)[1][2], this document outlines a conservative disposal strategy. The following procedures are based on the general hazards associated with acetamide and sulfamoyl functional groups. Acetamides, for instance, may pose risks such as carcinogenicity, and their decomposition can release toxic fumes.[3][4]

Prior to Disposal: Risk Assessment and Waste Identification

A thorough risk assessment is the foundational step for the safe disposal of any chemical. For this compound, this involves recognizing the potential hazards in the absence of specific data. The chemical should be treated as hazardous until proven otherwise. All waste containing this compound must be clearly labeled and segregated from general laboratory waste.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound is available, the following table provides general guidance for related compounds. This information should be used as a preliminary reference and not as a direct substitute for a formal waste characterization.

ParameterGeneral Guidance for Related CompoundsSource
Waste Classification Assume Hazardous WasteGeneral laboratory safety protocols
pH for Neutralization Neutralize acidic or basic solutions before disposal.
Container Type Labeled, sealed, and chemically compatible containers.[5][6][7]
Storage before Disposal Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

Experimental Protocol for Disposal

The following is a generalized, step-by-step protocol for the disposal of this compound. This protocol is designed to be a starting point and must be adapted to the specific context of the laboratory and in consultation with safety professionals.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation: Collect all waste contaminated with this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, gloves), in a designated and clearly labeled hazardous waste container.

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Place the absorbed material in the designated hazardous waste container.

  • Large Spills: For large spills, evacuate the area and follow the laboratory's emergency spill response procedures.

  • Chemical Treatment (if deemed appropriate by a professional): In some cases, chemical neutralization or degradation may be recommended. For example, some organic compounds can be treated to render them less hazardous. However, this should only be performed by trained personnel following a validated protocol.

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[3] This service will typically involve incineration at a permitted hazardous waste facility.[7]

Disposal Workflow Diagram

The following diagram illustrates the recommended logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment Segregate Segregate Waste Stream PPE->Segregate Collect Collect Waste in Compatible Container Segregate->Collect Label Label Container Clearly: 'Hazardous Waste - this compound' Collect->Label Store Store in Designated Cool, Dry, Ventilated Area Label->Store Contact Contact Certified Hazardous Waste Vendor Store->Contact Transport Arrange for Professional Transport and Disposal Contact->Transport

Disposal Workflow for this compound

Disclaimer: The information provided here is intended as a general guide and does not replace a formal safety assessment and consultation with qualified professionals. The responsibility for safe handling and disposal of this compound lies solely with the user.

References

Personal protective equipment for handling N,N-dimethyl-2-sulfamoylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of N,N-dimethyl-2-sulfamoylacetamide. The following procedural guidance is based on the known hazards associated with its core chemical structures: a tertiary amide and a sulfonyl group. Adherence to these protocols is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully fastened.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection Fume HoodAll handling of the solid and any solutions should be conducted in a certified chemical fume hood.
RespiratorIn cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is advised.
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational workflow is mandatory to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound is not readily available, review the SDS for structurally similar compounds, such as N,N-dimethylacetamide, to understand potential hazards.
  • Designate a Handling Area: All work with this compound must be performed within a certified chemical fume hood.
  • Assemble PPE: Before handling the compound, ensure all required personal protective equipment is readily available and in good condition.
  • Prepare Spill Kit: Have a chemical spill kit appropriate for amides and sulfonyl compounds readily accessible.

2. Handling the Compound:

  • Weighing and Transfer:
  • Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of any dust particles.
  • Use dedicated, clearly labeled spatulas and weighing containers.
  • Solution Preparation:
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • If the dissolution process is exothermic, use an ice bath to control the temperature.
  • Running Reactions:
  • Ensure all reaction vessels are properly secured and vented within the fume hood.
  • Maintain a safe distance from the reaction apparatus.

3. Post-Handling and Cleanup:

  • Decontamination:
  • Wipe down all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent and cleaning agent.
  • Thoroughly clean all glassware and equipment used.
  • Hand Washing: Immediately after handling and removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect any unused solid this compound and any grossly contaminated items (e.g., weighing paper, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1][2]

    • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]

  • Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office. All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the essential steps for the safe handling of this compound.

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Similar Compounds prep_area Designate Fume Hood prep_sds->prep_area prep_ppe Assemble PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weighing and Transfer prep_spill->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Running Reactions handle_solution->handle_reaction post_decon Decontaminate Surfaces & Equipment handle_reaction->post_decon disp_segregate Segregate Waste handle_reaction->disp_segregate post_wash Wash Hands post_decon->post_wash post_decon->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store Waste Securely disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.